SM19712 free acid
Description
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Properties
Molecular Formula |
C18H14ClN5O3S |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea |
InChI |
InChI=1S/C18H14ClN5O3S/c1-12-16(11-20)17(24(22-12)14-5-3-2-4-6-14)21-18(25)23-28(26,27)15-9-7-13(19)8-10-15/h2-10H,1H3,(H2,21,23,25) |
InChI Key |
CWLFPWRNPQXWLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C#N)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of SM19712 Free Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM19712 free acid is a potent and selective, non-peptide inhibitor of Endothelin-Converting Enzyme (ECE), a critical metalloprotease in the biosynthesis of the potent vasoconstrictor and mitogen, endothelin-1 (B181129) (ET-1). By blocking the conversion of the inactive precursor, big endothelin-1 (big ET-1), to the active ET-1 peptide, this compound effectively modulates the pathophysiological processes mediated by the endothelin system. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its molecular target, signaling pathway, in vitro and in vivo pharmacology, and detailed experimental protocols.
Introduction
The endothelin (ET) system plays a crucial role in vascular homeostasis and is implicated in a variety of cardiovascular and inflammatory diseases. Endothelin-1 (ET-1), a 21-amino acid peptide, is the most potent endogenous vasoconstrictor currently known and also exhibits pro-inflammatory and mitogenic activities. The production of ET-1 is tightly regulated, with the final and rate-limiting step being the proteolytic cleavage of its inactive precursor, big ET-1, by Endothelin-Converting Enzyme (ECE).
This compound, the active form of the monosodium salt SM-19712, has emerged as a valuable pharmacological tool for investigating the roles of ECE and a potential therapeutic agent for conditions characterized by excessive ET-1 activity. This document details the mechanism by which this compound exerts its effects, providing quantitative data and methodologies for its scientific evaluation.
Molecular Target and Mechanism of Action
The primary molecular target of this compound is Endothelin-Converting Enzyme (ECE) . ECE is a type II membrane-bound zinc metalloprotease. This compound acts as a direct inhibitor of this enzyme, thereby preventing the conversion of big ET-1 to the biologically active ET-1. This inhibition leads to a reduction in the local and systemic concentrations of ET-1, thereby attenuating its downstream physiological and pathological effects.
Signaling Pathway
The core mechanism of action of this compound is centered on the inhibition of the endothelin biosynthetic pathway. The following diagram illustrates this pathway and the point of intervention by SM19712.
Caption: Endothelin synthesis pathway and the inhibitory action of SM19712.
Quantitative Data
The inhibitory potency and selectivity of SM19712 have been characterized in various in vitro assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibitory Activity of SM19712 against Endothelin-Converting Enzyme
| Enzyme Source | Assay Type | IC50 | Reference |
| Rat Lung Microsomes | Solubilized ECE inhibition | 42 nM | [Umekawa et al., 2000] |
| Cultured Porcine Aortic Endothelial Cells | Conversion of big ET-1 to ET-1 | 31 µM | [Umekawa et al., 2000] |
Table 2: Selectivity Profile of SM19712
| Enzyme | Activity | Note | Reference |
| Neutral Endopeptidase 24.11 (NEP) | No significant inhibition | Tested at 10 - 100 µM | [Umekawa et al., 2000] |
| Angiotensin-Converting Enzyme (ACE) | No significant inhibition | Tested at 10 - 100 µM | [Umekawa et al., 2000] |
Note: Specific IC50 values for NEP and ACE were not available in the reviewed literature, but the compound is reported to be highly selective for ECE.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide summaries of the experimental protocols used to characterize the mechanism of action of SM19712.
In Vitro Endothelin-Converting Enzyme (ECE) Inhibition Assay (from Rat Lung Microsomes)
This protocol is based on the methodology described by Umekawa et al. (2000).
Objective: To determine the in vitro inhibitory activity of this compound on solubilized ECE from rat lung tissue.
Workflow Diagram:
Caption: Workflow for the in vitro ECE inhibition assay.
Detailed Steps:
-
Enzyme Preparation:
-
Homogenize fresh rat lung tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Subject the resulting supernatant to ultracentrifugation to pellet the microsomal fraction.
-
Resuspend the microsomal pellet and solubilize with a non-ionic detergent (e.g., Triton X-100) to release membrane-bound ECE.
-
Centrifuge again to remove insoluble material, the supernatant contains the solubilized ECE.
-
-
Inhibition Assay:
-
In a reaction tube, combine the solubilized ECE preparation, the substrate big ET-1, and varying concentrations of this compound in a suitable assay buffer.
-
Initiate the enzymatic reaction by adding the substrate and incubate the mixture at 37°C for a defined period.
-
Terminate the reaction, typically by adding an acid (e.g., trifluoroacetic acid) to denature the enzyme.
-
Quantify the amount of ET-1 produced using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).
-
Plot the percentage of ECE inhibition against the concentration of SM19712 and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
In Vivo Model of Ischemic Acute Renal Failure in Rats
This protocol is a summary of the methodology used by Matsumura et al. (2000)[1].
Objective: To evaluate the protective effect of SM19712 on renal dysfunction and injury in a rat model of ischemic acute renal failure.
Workflow Diagram:
Caption: Workflow for the ischemic acute renal failure model in rats.
Detailed Steps:
-
Animal Model Preparation:
-
Male rats undergo a unilateral nephrectomy (removal of the right kidney) under anesthesia.
-
The animals are allowed to recover for two weeks to induce compensatory hypertrophy of the remaining (left) kidney.
-
-
Induction of Ischemia-Reperfusion Injury:
-
The rats are anesthetized, and the left renal artery and vein are occluded with a clamp for 45 minutes to induce ischemia.
-
After 45 minutes, the clamp is removed to allow reperfusion of the kidney.
-
-
Drug Administration:
-
SM19712 (at various doses, e.g., 3, 10, 30 mg/kg) or vehicle is administered as an intravenous bolus injection prior to the induction of ischemia[1].
-
-
Assessment of Renal Injury:
-
Renal Function: Blood samples are collected at various time points after reperfusion (e.g., 24 hours) to measure markers of renal function, such as serum creatinine and blood urea (B33335) nitrogen (BUN).
-
Histopathology: At the end of the experiment, the kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of tubular necrosis, cast formation, and medullary congestion.
-
Renal ET-1 Content: Kidney tissue is homogenized, and the concentration of ET-1 is measured by ELISA or RIA to confirm the in vivo inhibition of ECE by SM19712.
-
In Vivo Model of Dextran (B179266) Sodium Sulfate (B86663) (DSS)-Induced Colitis in Mice
This protocol is based on studies investigating the effects of ECE inhibition in experimental colitis.
Objective: To assess the therapeutic potential of SM19712 in a mouse model of inflammatory bowel disease.
Detailed Steps:
-
Induction of Colitis:
-
Colitis is induced in mice by administering dextran sodium sulfate (DSS) in their drinking water for a specified period (e.g., 5-7 days). The concentration of DSS can be varied to induce acute or chronic colitis.
-
-
Drug Administration:
-
SM19712 or vehicle is administered to the mice, typically via daily oral gavage or intraperitoneal injection, starting concurrently with or prior to the DSS administration.
-
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool. A composite DAI score is calculated.
-
Colon Length: At the end of the study, the mice are euthanized, and the entire colon is excised. The length of the colon is measured, as colon shortening is a hallmark of inflammation.
-
Histopathology: A section of the distal colon is fixed, sectioned, and stained with H&E to evaluate the extent of inflammation, ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils. MPO activity in the colon tissue is measured as a biochemical marker of neutrophil infiltration and inflammation.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of endothelin-converting enzyme. Its mechanism of action, centered on the blockade of endothelin-1 production, has been demonstrated in both in vitro and in vivo settings. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of ECE inhibition in a variety of disease models. The high selectivity of SM19712 for ECE over other metalloproteases makes it a valuable tool for elucidating the specific roles of the endothelin system in health and disease.
References
SM19712 Free Acid: A Technical Guide for Researchers
An In-depth Examination of a Potent and Selective Endothelin-Converting Enzyme Inhibitor
Abstract
SM19712 free acid, a potent and selective nonpeptide inhibitor of endothelin-converting enzyme (ECE), holds significant promise for research in cardiovascular diseases and other conditions where the endothelin system plays a critical pathological role. This technical guide provides a comprehensive overview of SM19712, including its chemical properties, mechanism of action, and key experimental data. Detailed experimental protocols for its evaluation and a representative synthesis scheme are also presented to facilitate further investigation by researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a synthetic organic compound with the following identifiers:
| Property | Value |
| IUPAC Name | 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl]benzenesulfonamide |
| Synonyms | SM-19712 |
| CAS Number | 194542-56-8 |
| Molecular Formula | C₁₈H₁₄ClN₅O₃S |
| Molecular Weight | 431.85 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and DMF |
Note: The initial search results often refer to the monosodium salt (CAS 194542-56-8). This guide focuses on the free acid form.
Mechanism of Action: Inhibition of Endothelin-Converting Enzyme
SM19712 exerts its biological effects through the potent and selective inhibition of endothelin-converting enzyme (ECE). ECE is a key metalloprotease in the endothelin (ET) biosynthesis pathway, responsible for the conversion of the inactive precursor, big endothelin-1 (B181129) (big ET-1), into the highly potent vasoconstrictor and mitogen, endothelin-1 (ET-1).
By inhibiting ECE, SM19712 effectively blocks the production of mature ET-1. This leads to a reduction in the downstream effects of ET-1, which include vasoconstriction, cell proliferation, and inflammation. The selectivity of SM19712 for ECE over other metalloproteases, such as neutral endopeptidase 24.11 and angiotensin-converting enzyme (ACE), makes it a valuable tool for specifically investigating the roles of the endothelin system.
Endothelin Signaling Pathway and the Role of SM19712
The following diagram illustrates the endothelin signaling pathway and the point of intervention for SM19712.
Caption: The endothelin synthesis and signaling pathway, highlighting the inhibitory action of SM19712 on ECE.
Quantitative Data
In Vitro ECE Inhibition
| Compound | Target | Assay | IC₅₀ (nM) | Selectivity |
| SM19712 | Endothelin-Converting Enzyme (ECE) | ECE inhibition assay with solubilized rat lung microsomes | 42 | High selectivity over neutral endopeptidase 24.11 and angiotensin-converting enzyme |
In Vivo Efficacy in a Rat Model of Ischemic Acute Renal Failure
The protective effects of SM19712 were evaluated in a rat model of ischemic acute renal failure induced by occlusion of the left renal artery and vein.
| Treatment Group | Dose (mg/kg, i.v.) | Effect on Renal Dysfunction | Effect on Histopathological Damage |
| Vehicle Control | - | Marked decrease in renal function | Severe renal damage (tubular necrosis, proteinaceous casts, medullary congestion) |
| SM19712 | 3 | Dose-dependent attenuation | Dose-dependent attenuation |
| SM19712 | 10 | Dose-dependent attenuation | Dose-dependent attenuation |
| SM19712 | 30 | Dose-dependent attenuation | Dose-dependent attenuation |
Data summarized from in vivo studies in rats.
Experimental Protocols
In Vitro ECE Inhibition Assay (Fluorometric)
This protocol describes a representative method for determining the IC₅₀ of SM19712 for ECE inhibition using a fluorogenic substrate.
Materials:
-
Recombinant human ECE-1
-
Fluorogenic ECE substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound
-
DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission ~320/420 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of SM19712 in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of test concentrations.
-
Enzyme Preparation: Dilute the recombinant human ECE-1 in Assay Buffer to the desired working concentration.
-
Assay Reaction: a. To each well of the 96-well plate, add the diluted SM19712 solutions. Include a vehicle control (Assay Buffer with DMSO) and a positive control (no inhibitor). b. Add the diluted ECE-1 enzyme solution to all wells except for the no-enzyme control wells. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding the fluorogenic ECE substrate to all wells.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes using a fluorescence microplate reader.
-
Data Analysis: a. Determine the rate of reaction (V) for each concentration of SM19712 by calculating the slope of the linear portion of the fluorescence versus time curve. b. Calculate the percentage of inhibition for each concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the SM19712 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Experimental Workflow for IC₅₀ Determination:
SM-19712: A Potent and Selective Endothelin-Converting Enzyme Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of SM-19712, a novel, potent, and selective nonpeptidic inhibitor of endothelin-converting enzyme (ECE). SM-19712, chemically identified as 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide, monosodium salt, has demonstrated significant efficacy in both in vitro and in vivo models.[1][2] This document consolidates available data on its inhibitory activity, selectivity, and preclinical efficacy. It also provides detailed experimental protocols for relevant assays and visualizes the underlying biological pathways to facilitate further research and development efforts in the field of cardiovascular and renal diseases.
Introduction to Endothelin and Endothelin-Converting Enzyme
The endothelin (ET) system plays a crucial role in vasoconstriction and has been implicated in the pathophysiology of various cardiovascular and renal diseases. Endothelin-1 (B181129) (ET-1), the most potent vasoconstrictor known, is synthesized from its inactive precursor, big endothelin-1 (big ET-1), through the catalytic action of endothelin-converting enzyme (ECE). Inhibition of ECE presents a promising therapeutic strategy for conditions characterized by elevated ET-1 levels. SM-19712 has emerged as a significant small molecule inhibitor in this context.
SM-19712: In Vitro Inhibitory Activity
SM-19712 has been shown to be a potent inhibitor of ECE. The following table summarizes the key quantitative data on its in vitro inhibitory activity.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 42 nM | ECE solubilized from rat lung microsomes | [1] |
| IC50 | 31 µM | Endogenous conversion of big ET-1 to ET-1 in cultured porcine aortic endothelial cells | [1] |
Selectivity Profile of SM-19712
A critical aspect of a therapeutic inhibitor is its selectivity for the target enzyme. SM-19712 has demonstrated high specificity for ECE over other metalloproteases.
| Enzyme | Inhibition at 10 - 100 µM | Reference |
| Neutral Endopeptidase 24.11 (NEP) | No effect | [1] |
| Angiotensin-Converting Enzyme (ACE) | No effect | [1] |
Preclinical In Vivo Efficacy
The therapeutic potential of SM-19712 has been evaluated in animal models of ischemic acute renal failure and myocardial infarction.
Ischemic Acute Renal Failure in Rats
In a rat model of ischemic acute renal failure, intravenous administration of SM-19712 prior to the ischemic event dose-dependently attenuated renal dysfunction and histopathological damage.[2] Notably, SM-19712 was found to be more potent than phosphoramidon, a conventional ECE inhibitor, at the same dose.[2] Furthermore, the elevated kidney tissue levels of ET-1 post-ischemia were completely suppressed by a high dose of SM-19712.[2]
| Dose (Intravenous) | Effect | Reference |
| 3, 10, 30 mg/kg | Dose-dependent attenuation of ischemia/reperfusion-induced renal dysfunction and tissue damage. | [2] |
| 30 mg/kg | Complete suppression of the increase in renal ET-1 content. | [2] |
Myocardial Infarction in Rabbits
In a rabbit model of acute myocardial infarction induced by coronary occlusion and reperfusion, SM-19712 demonstrated cardioprotective effects.
| Effect | Reference |
| Reduced infarct size | [1] |
| Reduced the increase in serum concentration of ET-1 | [1] |
| Reduced the serum activity of creatinine (B1669602) phosphokinase | [1] |
Pharmacokinetics and Clinical Trials
As of the latest available information, detailed pharmacokinetic parameters for SM-19712, such as its half-life, bioavailability, and clearance, have not been published in the public domain. Similarly, there is no publicly available information regarding any clinical trials of SM-19712 in humans.
Signaling Pathways and Experimental Workflows
Endothelin Synthesis and Signaling Pathway
The following diagram illustrates the synthesis of endothelin-1 and its subsequent signaling cascade, which is the target of SM-19712.
References
- 1. Pharmacological characterization of a novel sulfonylureid-pyrazole derivative, SM-19712, a potent nonpeptidic inhibitor of endothelin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of SM-19712, a novel and potent endothelin converting enzyme inhibitor, on ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to SM19712 Free Acid: A Potent Nonpeptide Endothelin-Converting Enzyme-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of SM19712 free acid, a selective inhibitor of endothelin-converting enzyme-1 (ECE-1). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in areas involving the endothelin system and G protein-coupled receptor (GPCR) signaling.
Core Chemical Properties and Data
This compound is a nonpeptide small molecule that has been instrumental in elucidating the physiological and pathological roles of ECE-1. Its fundamental chemical and physical properties are summarized below for easy reference.
| Property | Value |
| CAS Number | 194542-49-9 |
| Molecular Formula | C18H14ClN5O3S |
| Molecular Weight | 415.85 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the potent and selective inhibition of endothelin-converting enzyme-1. ECE-1 is a key zinc metalloprotease responsible for the final step in the biosynthesis of the potent vasoconstrictor and mitogen, endothelin-1 (B181129) (ET-1), from its inactive precursor, big endothelin-1 (big ET-1).
The endothelin signaling cascade begins with the transcription and translation of the preproendothelin (B1168534) gene, which is then processed into proendothelin and subsequently cleaved by furin convertase to yield big ET-1. ECE-1, located on the cell surface and in intracellular compartments, cleaves the Trp21-Val22 bond of big ET-1 to produce the biologically active 21-amino acid peptide, ET-1. ET-1 then binds to two main GPCR subtypes: the endothelin A (ETA) receptor, primarily found on vascular smooth muscle cells and mediating vasoconstriction and cell proliferation, and the endothelin B (ETB) receptor, located on endothelial cells and mediating vasodilation through the release of nitric oxide and prostacyclin, as well as on smooth muscle cells where it also contributes to vasoconstriction.
By inhibiting ECE-1, SM19712 effectively blocks the production of mature ET-1, thereby attenuating the downstream signaling events mediated by both ETA and ETB receptors. This makes SM19712 a valuable tool for investigating the roles of the endothelin system in various physiological and pathological processes, including cardiovascular regulation, inflammation, and cancer.
Caption: Endothelin signaling pathway and the inhibitory action of SM19712.
Experimental Protocols
In Vitro Endothelin-Converting Enzyme-1 (ECE-1) Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the inhibitory activity of SM19712 on recombinant human ECE-1.
Materials and Reagents:
-
Recombinant Human ECE-1
-
Fluorogenic ECE-1 Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the SM19712 stock solution in assay buffer to achieve a range of desired concentrations.
-
Reconstitute the recombinant human ECE-1 in assay buffer to the recommended working concentration.
-
Reconstitute the fluorogenic substrate in DMSO and then dilute to the working concentration in assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add 20 µL of the serially diluted SM19712 or vehicle control (assay buffer with the same final concentration of DMSO).
-
Add 40 µL of the diluted ECE-1 enzyme solution to each well.
-
Include control wells:
-
100% Activity Control: 20 µL vehicle + 40 µL ECE-1
-
No Enzyme Control: 20 µL vehicle + 40 µL assay buffer
-
-
Gently mix the plate and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 40 µL of the ECE-1 substrate solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes (e.g., excitation at 320 nm and emission at 405 nm, depending on the substrate).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of SM19712 relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the in vitro ECE-1 inhibition assay.
Cell-Based GPCR Trafficking Assay via Immunofluorescence
SM19712 has been utilized to study the role of ECE-1 in the trafficking of GPCRs, such as the corticotropin-releasing factor receptor 1 (CRF1). This protocol describes a general method to assess agonist-induced receptor internalization using immunofluorescence microscopy.
Materials and Reagents:
-
Cells expressing the GPCR of interest (e.g., HEK293 cells stably expressing HA-tagged CRF1)
-
Cell culture medium and supplements
-
This compound
-
GPCR agonist (e.g., CRF)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against an extracellular epitope of the receptor (e.g., anti-HA antibody)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with SM19712 (at the desired concentration) or vehicle (DMSO) for a specified time (e.g., 30 minutes).
-
Stimulate the cells with the GPCR agonist for various time points (e.g., 0, 5, 15, 30 minutes) to induce receptor internalization.
-
-
Immunofluorescence Staining:
-
Wash the cells with ice-cold PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes (optional, for detecting total receptor). For surface receptor staining, omit this step.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields for each condition.
-
Analyze the images to quantify receptor internalization. This can be done by measuring the fluorescence intensity at the plasma membrane versus intracellular vesicles.
-
Caption: Experimental workflow for a cell-based GPCR trafficking assay.
An In-Depth Technical Guide to the Safe Handling and Biological Activity of SM19712 Free Acid for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and mechanism of action of SM19712 free acid, a potent and selective endothelin-converting enzyme (ECE) inhibitor. The information is intended to support researchers in the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
| Property | Information |
| Molecular Formula | C₁₈H₁₄ClN₅O₃S |
| Appearance | Likely a solid, off-white to light brown powder (based on the hydrate (B1144303) form) |
| Solubility | Soluble in DMSO and water (based on the hydrate form) |
| Storage Temperature | 2-8°C (based on the hydrate form) |
Safety and Handling
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, information for the chemically similar SM-19712 hydrate provides essential safety guidance. Researchers should handle the free acid with the same precautions.
Hazard Identification
Based on the hazard classifications for the hydrate form, this compound should be considered:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures
The following precautionary statements, derived from data on the hydrate form, should be strictly followed:
| Precautionary Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powder outside of a fume hood.
-
Skin and Body Protection: A laboratory coat and appropriate clothing to prevent skin exposure.
Emergency Procedures
In the event of exposure or a spill, follow these procedures:
| Emergency Situation | Protocol |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention. |
| Spill | Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and follow institutional emergency procedures. |
Mechanism of Action
SM19712 is a potent and selective inhibitor of Endothelin-Converting Enzyme (ECE), primarily ECE-1. ECE-1 is a key enzyme in the endothelin pathway. Additionally, research suggests that ECE-1 plays a role in the degradation of Substance P, indicating a dual mechanism of action for SM19712.
Inhibition of Endothelin-1 Production
The primary mechanism of action of SM19712 is the inhibition of ECE-1. This enzyme is responsible for the proteolytic conversion of the inactive precursor, Big Endothelin-1 (Big ET-1), into the highly potent vasoconstrictor, Endothelin-1 (ET-1). By blocking this conversion, SM19712 effectively reduces the levels of active ET-1.
Modulation of Substance P Signaling
Emerging research has shown that ECE-1 is also involved in the degradation of Substance P, a neuropeptide involved in neurogenic inflammation and pain signaling. Substance P exerts its effects by binding to the Neurokinin-1 (NK1) receptor. By inhibiting ECE-1, SM19712 may prevent the degradation of Substance P, potentially leading to prolonged activation of the NK1 receptor.
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by SM19712.
Caption: Inhibition of Endothelin-1 Production by SM19712.
The Endothelin Pathway and Its Inhibition by SM-19712: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The endothelin (ET) system is a critical regulator of vascular tone and cellular growth, with its dysregulation implicated in a host of cardiovascular and renal diseases. The generation of the potent vasoconstrictor endothelin-1 (B181129) (ET-1) is a key step in this pathway, mediated by the endothelin-converting enzyme (ECE). Inhibition of ECE presents a compelling therapeutic strategy to mitigate the pathological effects of excessive ET-1. This technical guide provides an in-depth exploration of the endothelin signaling cascade and the pharmacological profile of SM-19712, a potent and selective nonpeptidic inhibitor of ECE. We will delve into the mechanism of action of SM-19712, present key preclinical data, and provide detailed experimental protocols for assessing its efficacy.
The Endothelin Signaling Pathway
The endothelin signaling pathway plays a crucial role in vascular homeostasis. The primary effector molecule, ET-1, is a 21-amino acid peptide with potent vasoconstrictive and mitogenic properties.[1] The synthesis of ET-1 is a multi-step process that begins with the transcription and translation of the preproendothelin-1 gene. The resulting protein is proteolytically cleaved to form proendothelin-1, which is further processed to the inactive precursor, big ET-1. The final and rate-limiting step is the conversion of big ET-1 to the biologically active ET-1 by endothelin-converting enzyme (ECE).[2][3]
Once secreted, ET-1 exerts its effects by binding to two distinct G protein-coupled receptors: the endothelin A (ETA) receptor and the endothelin B (ETB) receptor.[1]
-
ETA Receptors: Primarily located on vascular smooth muscle cells, ETA receptor activation leads to potent and sustained vasoconstriction. This is mediated through the Gq/11 signaling cascade, resulting in increased intracellular calcium concentrations.[3]
-
ETB Receptors: Found on both endothelial and vascular smooth muscle cells, the function of ETB receptors is more complex. On endothelial cells, their activation stimulates the production of vasodilators such as nitric oxide (NO) and prostacyclin, leading to vasodilation. Conversely, ETB receptors on smooth muscle cells mediate vasoconstriction.[3]
Dysregulation of the endothelin pathway, characterized by an overproduction of ET-1, is implicated in the pathophysiology of various diseases, including pulmonary arterial hypertension, heart failure, and chronic kidney disease.
Figure 1. The Endothelin Signaling Pathway and the Site of SM-19712 Inhibition.
SM-19712: A Potent and Selective ECE Inhibitor
SM-19712, with the chemical name 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide, monosodium salt, is a novel, nonpeptidic inhibitor of endothelin-converting enzyme.[4]
Mechanism of Action
SM-19712 exerts its pharmacological effects by directly inhibiting the activity of ECE.[5] By blocking this enzyme, SM-19712 prevents the conversion of the inactive precursor, big ET-1, into the highly potent vasoconstrictor, ET-1.[5] This leads to a reduction in the circulating and local concentrations of active ET-1, thereby attenuating its downstream pathological effects, including vasoconstriction and cellular proliferation.
Potency and Selectivity
Preclinical studies have demonstrated the potent and selective inhibitory activity of SM-19712.
| Parameter | Value | Target/System | Reference |
| IC50 | 42 nM | ECE from rat lung microsomes | [5] |
| IC50 | 31 µM | Endogenous conversion of big ET-1 to ET-1 in cultured porcine aortic endothelial cells | [5] |
| Selectivity | No effect at 10-100 µM | Neutral Endopeptidase 24.11 (NEP) and Angiotensin-Converting Enzyme (ACE) | [5] |
Table 1: In Vitro Potency and Selectivity of SM-19712
Preclinical Efficacy of SM-19712
The therapeutic potential of SM-19712 has been evaluated in animal models of diseases where the endothelin system is upregulated.
Ischemic Acute Renal Failure in Rats
In a rat model of ischemic acute renal failure, intravenous administration of SM-19712 prior to the ischemic event demonstrated a dose-dependent protective effect.[4]
| Dose of SM-19712 (mg/kg, i.v.) | Outcome | Reference |
| 3, 10, 30 | Attenuated ischemia/reperfusion-induced renal dysfunction | [4] |
| 3, 10, 30 | Dose-dependently attenuated renal tissue damage (tubular necrosis, proteinaceous casts, medullary congestion) | [4] |
| 30 | Completely suppressed the elevation of renal ET-1 content | [4] |
Table 2: Effects of SM-19712 in a Rat Model of Ischemic Acute Renal Failure
Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
The efficacy of SM-19712 has also been demonstrated in a mouse model of inflammatory bowel disease.
| Treatment | Outcome | Reference |
| SM-19712 (15 mg/kg/day) | Attenuated histologic signs of tissue injury and inflammation | [6][7] |
| SM-19712 (15 mg/kg/day) | Decreased the extent of loose stools and fecal blood | [6][7] |
Table 3: Effects of SM-19712 in a Mouse Model of DSS-Induced Colitis
Experimental Protocols
Ischemic Acute Renal Failure (ARF) in Rats
This protocol describes the induction of ischemic ARF in rats to evaluate the efficacy of ECE inhibitors like SM-19712.[4]
Figure 2. Experimental Workflow for Ischemic Acute Renal Failure Model in Rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats undergo a contralateral nephrectomy two weeks prior to the induction of ischemia.
-
Drug Administration: A single intravenous bolus of SM-19712 (at doses of 3, 10, or 30 mg/kg) or the vehicle is administered.
-
Ischemia-Reperfusion: The left renal artery and vein are occluded for 45 minutes, followed by reperfusion.[4]
-
Assessment of Renal Function: At 24 hours post-reperfusion, renal function is assessed by measuring parameters such as blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels.
-
Histopathology: Kidney tissues are collected at 24 hours post-reperfusion, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate the extent of tubular necrosis, cast formation, and medullary congestion.[4]
-
Measurement of Renal ET-1 Content: Kidney tissue is harvested at 6 hours post-reperfusion for the quantification of ET-1 levels, typically by enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[4]
Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
This protocol outlines the induction of colitis in mice using DSS to assess the anti-inflammatory effects of SM-19712.[6][7]
Methodology:
-
Animal Model: C57BL/6 mice are commonly used for this model.
-
Induction of Colitis: Acute colitis is induced by administering 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[8]
-
Drug Administration: SM-19712 (15 mg/kg) or vehicle is administered daily, typically via oral gavage or intraperitoneal injection, starting concurrently with or slightly before DSS administration.[6][7]
-
Clinical Assessment: Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a disease activity index (DAI).
-
Histopathological Analysis: At the end of the study period, the colon is excised, and its length is measured. Colonic tissue sections are stained with H&E to assess the degree of inflammation, ulceration, and tissue damage.
-
Biochemical Analysis: Colonic tissue can be homogenized to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration and to quantify cytokine levels.
Conclusion
The endothelin pathway, particularly the conversion of big ET-1 to ET-1 by ECE, represents a pivotal point for therapeutic intervention in a variety of cardiovascular and inflammatory diseases. SM-19712 has emerged as a potent and selective ECE inhibitor with demonstrated efficacy in preclinical models of acute renal failure and colitis. The data presented in this guide underscore the potential of ECE inhibition as a therapeutic strategy and highlight SM-19712 as a promising candidate for further development. The detailed experimental protocols provided herein offer a framework for the continued investigation of SM-19712 and other ECE inhibitors in relevant disease models.
References
- 1. A rapid and versatile method for screening endothelin converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of SM-19712, a novel and potent endothelin converting enzyme inhibitor, on ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SM19712|194542-49-9|COA [dcchemicals.com]
- 4. Protective Effect of SM-19712, a Novel and Potent Endothelin Converting Enzyme Inhibitor, on Ischemic Acute Renal Failure in Rats [jstage.jst.go.jp]
- 5. Pharmacological Characterization of a Novel Sulfonylureid-Pyrazole Derivative, SM-19712, a Potent Nonpeptidic Inhibitor of Endothelin Converting Enzyme [jstage.jst.go.jp]
- 6. Endothelin converting enzyme (ECE) activity in human vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Effect of Endothelin-Converting Enzyme Inhibitor on Chronic Kidney Disease through the Inhibition of Endoplasmic Reticulum Stress and the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection and Assessment of Endothelin-Converting Enzyme Activity | Springer Nature Experiments [experiments.springernature.com]
The Endothelin-Converting Enzyme Inhibitor SM-19712 in Experimental Colitis: A Technical Overview
A Comprehensive Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical research applications of SM-19712, an inhibitor of endothelin-converting enzyme (ECE), in experimental models of colitis. The information presented herein is synthesized from a key study investigating the therapeutic potential of SM-19712 in dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis in mice. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development for inflammatory bowel disease (IBD).
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study on the effects of SM-19712 in a DSS-induced colitis model.
Table 1: Effect of SM-19712 on Colonic Immunostaining
| Marker | Treatment Group | Outcome | p-value |
| Endothelin-1 (B181129) (ET-1) | DSS | Significant Increase | p<0.01 |
| DSS + SM-19712 | Inhibition of Increase | p<0.05 | |
| PECAM-1 | DSS | Significant Increase | p<0.001 |
| DSS + SM-19712 | Partial Inhibition (~40%) | p<0.05 |
Table 2: Effect of SM-19712 on Disease Activity Index (DAI) and Clinical Parameters
| Parameter | Treatment Group | Outcome |
| Loose Stools | DSS + SM-19712 | Attenuated |
| Fecal Blood | DSS + SM-19712 | Decreased |
| Body Weight Loss | DSS + SM-19712 | Attenuated |
| Histologic Signs of Injury | DSS + SM-19712 | Attenuated |
| Colon Shortening | DSS + SM-19712 | No Significant Decrease |
| Myeloperoxidase (MPO) Activity | DSS + SM-19712 | No Significant Effect |
Experimental Protocols
Dextran Sodium Sulfate (DSS)-Induced Colitis Model
A widely used model for inducing colitis that mimics aspects of human ulcerative colitis was employed.
-
Animal Model: C57BL mice.[1]
-
Induction Agent: 5% 40 kD Dextran Sodium Sulfate (DSS) administered in the drinking water.[1]
-
Duration: 5-6 days to induce acute colitis.[1]
-
Endpoints: The model induces colonic inflammation, vasoconstriction, and microvascular dysfunctions.[1][2]
SM-19712 Administration
-
Drug: SM-19712, an endothelin-converting enzyme (ECE) inhibitor.[2]
-
Route of Administration: The specific route of administration was not explicitly stated in the provided search results, but daily administration was noted.
Assessment of Colitis Severity
A multi-parameter approach was used to evaluate the severity of colitis and the therapeutic effects of SM-19712.
-
Disease Activity Index (DAI): A composite score based on stool consistency, presence of fecal blood, and body weight loss.[2]
-
Histological Analysis: Colonic tissues were examined for signs of tissue injury and inflammation.[1][2]
-
Colon Length: Measured as an indicator of inflammation; significant shortening is a hallmark of colitis.[2]
-
Myeloperoxidase (MPO) Assay: MPO activity was measured as a biochemical marker of neutrophil infiltration into the colonic tissue.[2]
Immunohistochemistry
-
Target Proteins: Endothelin-1 (ET-1) and Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1).[1][2]
-
Purpose: To quantify the expression and localization of these proteins in the colonic tissue. Elevated ET-1 is implicated in vasoconstriction, while increased PECAM-1 is indicative of angiogenesis.[1][2]
Signaling Pathways and Experimental Workflow
The therapeutic effects of SM-19712 in colitis are primarily attributed to its inhibition of the endothelin-1 (ET-1) pathway.
Caption: Proposed mechanism of action of SM-19712 in DSS-induced colitis.
The diagram above illustrates the proposed mechanism of action of SM-19712 in the context of DSS-induced colitis. In this model, DSS induces colonic inflammation, leading to an increase in the precursor Big ET-1. The enzyme ECE converts Big ET-1 to the potent vasoconstrictor ET-1. Elevated ET-1 contributes to microvascular constriction and angiogenesis, both of which are involved in the pathophysiology of colitis and subsequent tissue injury. SM-19712, as an ECE inhibitor, blocks the conversion of Big ET-1 to ET-1, thereby mitigating the downstream pathological effects.
Caption: Experimental workflow for evaluating SM-19712 in a colitis model.
This workflow diagram outlines the key steps in the preclinical evaluation of SM-19712. The study begins with the induction of colitis in C57BL mice using DSS. A treatment group receives daily administration of SM-19712. The efficacy of the treatment is then assessed through a series of endpoints including the Disease Activity Index, histological examination of the colon, measurement of colon length, MPO assay for neutrophil infiltration, and immunohistochemical analysis of ET-1 and PECAM-1 expression.
Discussion and Conclusion
The available preclinical data suggests that the endothelin-converting enzyme inhibitor, SM-19712, shows promise in mitigating several key pathological features of experimental colitis.[2] By inhibiting the production of ET-1, SM-19712 appears to reduce microvascular constriction and angiogenesis, leading to an attenuation of tissue injury, inflammation, and clinical signs of the disease such as loose stools, fecal blood, and weight loss.[2]
It is noteworthy that SM-19712 did not significantly affect all markers of inflammation, specifically neutrophil infiltration (as measured by MPO activity) and colon shortening.[1][2][3] This suggests that the therapeutic effects of SM-19712 may be more targeted towards the vascular and tissue injury aspects of colitis, and that other inflammatory pathways independent of ET-1 play a significant role in neutrophil recruitment and gross morphological changes of the colon in this model.
The findings from this single preclinical study provide a strong rationale for further investigation into the therapeutic potential of ECE inhibitors like SM-19712 for the treatment of inflammatory bowel disease. Future studies could explore the efficacy of SM-19712 in other models of colitis, investigate optimal dosing and administration routes, and further elucidate the downstream signaling pathways affected by ET-1 inhibition in the inflamed gut.
Disclaimer: This technical guide is based on a limited number of publicly available research articles. Further comprehensive studies are required to fully delineate the therapeutic potential and mechanism of action of SM-19712 in colitis.
References
- 1. Effects of the endothelin-converting enzyme inhibitor SM-19712 in a mouse model of dextran sodium sulfate-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the endothelin converting enzyme inhibitor SM-19712 in a mouse model of dextran sodium sulfate-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
The Potential of SM19712 in Mitigating Ischemic Acute Renal Failure: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic acute renal failure (ARF), now more commonly referred to as acute kidney injury (AKI), is a critical medical condition characterized by a sudden decline in renal function. This condition often arises from renal ischemia-reperfusion (I/R) injury, a paradoxical phenomenon where the restoration of blood flow to an ischemic organ exacerbates tissue damage.[1][2] The pathophysiology of ischemic AKI is complex, involving a cascade of events including endothelial and epithelial cell injury, inflammation, and hemodynamic alterations.[1][2] A key player in this intricate process is Endothelin-1 (ET-1), the most potent vasoconstrictor peptide known.[3] Increased renal expression of ET-1 is a hallmark of ischemic injury and contributes significantly to the post-ischemic glomerular dysfunction that defines ARF.[4][5] This has led to the exploration of therapeutic strategies targeting the endothelin system. SM19712, a potent and novel nonpeptidic inhibitor of endothelin-converting enzyme (ECE), has emerged as a promising agent in preclinical studies.[6][7] This technical guide provides an in-depth analysis of the available research on SM19712 in the context of ischemic ARF, focusing on its mechanism of action, experimental validation, and future potential.
Mechanism of Action: Targeting the Endothelin Pathway
SM19712 exerts its protective effects by inhibiting the endothelin-converting enzyme (ECE), which is responsible for the final step in the synthesis of the potent vasoconstrictor Endothelin-1 (ET-1).[6] In the pathophysiology of ischemic acute renal failure, a surge in renal ET-1 levels is observed following ischemia-reperfusion, contributing to sustained vasoconstriction and reduced renal blood flow.[4][6] By blocking ECE, SM19712 effectively suppresses this increase in ET-1, thereby mitigating its detrimental effects on renal hemodynamics and tissue integrity.[6]
Preclinical Evidence: A Rat Model of Ischemic ARF
A pivotal study investigated the protective effects of SM19712 in a rat model of ischemic ARF. The findings from this research provide the core quantitative data and experimental protocols detailed below.
Experimental Protocol
The study utilized a well-established rat model of ischemic acute renal failure.[6] The experimental workflow is outlined below.
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley rats were used. To induce a more pronounced renal failure in a single kidney, a contralateral (right) nephrectomy was performed two weeks prior to the ischemic insult.[6]
-
Induction of Ischemia: Acute renal failure was induced by occluding the left renal artery and vein for 45 minutes, followed by reperfusion.[6]
-
Drug Administration: A single intravenous bolus injection of SM19712 (at doses of 3, 10, and 30 mg/kg), phosphoramidon (a conventional ECE inhibitor, at 10 mg/kg), or a vehicle was administered just before the occlusion.[6]
-
Assessment of Renal Function: Blood samples were collected 24 hours after reperfusion to measure blood urea (B33335) nitrogen (BUN) and serum creatinine levels, key markers of renal function.[6]
-
Measurement of Renal ET-1 Content: Kidney tissue was harvested at 6 and 24 hours post-reperfusion to determine the concentration of Endothelin-1.[6]
-
Histopathological Analysis: Kidney sections were examined for evidence of tissue damage, including tubular necrosis, the presence of proteinaceous casts in the tubuli, and medullary congestion.[6]
Quantitative Data Summary
The study demonstrated a dose-dependent protective effect of SM19712 on renal function and histology.
Table 1: Effect of SM19712 on Renal Function Markers (24h post-reperfusion) [6]
| Treatment Group | Dose (mg/kg) | Blood Urea Nitrogen (BUN) (mg/dL) | Serum Creatinine (mg/dL) |
| Sham | - | 23.4 ± 1.3 | 0.5 ± 0.0 |
| Ischemia + Vehicle | - | 138.7 ± 8.7 | 4.3 ± 0.4 |
| Ischemia + SM19712 | 3 | 102.3 ± 12.5 | 3.1 ± 0.5 |
| Ischemia + SM19712 | 10 | 65.4 ± 11.1 | 1.8 ± 0.4 |
| Ischemia + SM19712 | 30 | 38.7 ± 5.2 | 0.9 ± 0.2 |
| Ischemia + Phosphoramidon | 10 | 110.1 ± 10.3 | 3.5 ± 0.4 |
*p<0.05, **p<0.01 vs. Ischemia + Vehicle. Data are presented as mean ± S.E.M.
Table 2: Effect of SM19712 on Renal Endothelin-1 Content [6]
| Time Post-Reperfusion | Treatment Group | Dose (mg/kg) | Renal ET-1 Content (pg/g tissue) |
| 6h | Sham | - | 108.3 ± 9.7 |
| 6h | Ischemia + Vehicle | - | 254.7 ± 21.3** |
| 6h | Ischemia + SM19712 | 30 | 115.6 ± 10.1## |
| 24h | Sham | - | 112.5 ± 8.4 |
| 24h | Ischemia + Vehicle | - | 198.4 ± 15.6* |
| 24h | Ischemia + SM19712 | 30 | 120.3 ± 9.5## |
*p<0.05, **p<0.01 vs. Sham. ##p<0.01 vs. Ischemia + Vehicle. Data are presented as mean ± S.E.M.
Table 3: Histopathological Findings (24h post-reperfusion) [6]
| Treatment Group | Dose (mg/kg) | Tubular Necrosis | Proteinaceous Casts | Medullary Congestion |
| Ischemia + Vehicle | - | Severe | Severe | Severe |
| Ischemia + SM19712 | 3 | Moderate | Moderate | Moderate |
| Ischemia + SM19712 | 10 | Mild | Mild | Mild |
| Ischemia + SM19712 | 30 | Minimal | Minimal | Minimal |
| Ischemia + Phosphoramidon | 10 | Severe | Severe | Severe |
Discussion and Future Directions
The preclinical data strongly suggest that SM19712 is a potent protective agent against ischemic acute renal failure in a rat model.[6] Its efficacy, demonstrated through the dose-dependent attenuation of renal dysfunction and histopathological damage, surpasses that of the conventional ECE inhibitor, phosphoramidon.[6] The complete suppression of the ischemia/reperfusion-induced increase in renal ET-1 content at a higher dose of SM19712 provides a clear mechanistic link between its therapeutic effect and the inhibition of the endothelin pathway.[6]
While these findings are promising, further research is warranted to fully elucidate the potential of SM19712. Future studies should aim to:
-
Investigate the therapeutic window: The current study focused on pre-treatment. Investigating the efficacy of SM19712 when administered after the ischemic event would be crucial for its clinical translatability.
-
Explore long-term outcomes: Assessing the impact of SM19712 on the progression to chronic kidney disease (CKD) following an AKI episode would provide valuable insights into its long-term benefits.
-
Evaluate different animal models: Testing the efficacy of SM19712 in other preclinical models of ischemic AKI, including larger animal models, would strengthen the evidence for its therapeutic potential.[8][9][10]
-
Conduct safety and toxicology studies: A comprehensive evaluation of the safety profile of SM19712 is a prerequisite for any potential clinical development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. JCI - Cellular pathophysiology of ischemic acute kidney injury [jci.org]
- 3. Endothelin-1 and the kidney: new perspectives and recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathophysiological role of endothelin in acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelin in ischemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of SM-19712, a novel and potent endothelin converting enzyme inhibitor, on ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Characterization of a Novel Sulfonylureid-Pyrazole Derivative, SM-19712, a Potent Nonpeptidic Inhibitor of Endothelin Converting Enzyme | Scilit [scilit.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Mouse model of ischemic acute kidney injury: technical notes and tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of SM19712 Free Acid, an Endothelin-Converting Enzyme-1 Inhibitor
For Research Use Only.
Introduction
Endothelin-converting enzyme-1 (ECE-1) is a key metalloprotease in the endothelin biosynthetic pathway. It catalyzes the conversion of the inactive precursor, big endothelin-1 (B181129) (Big ET-1), into the highly potent vasoconstrictor and mitogen, endothelin-1 (ET-1). The ET-1 signaling cascade is implicated in a variety of physiological and pathophysiological processes, including regulation of vascular tone, cell proliferation, and inflammation. Elevated levels of ET-1 are associated with cardiovascular diseases, such as hypertension and atherosclerosis.[1] Inhibition of ECE-1, therefore, represents a promising therapeutic strategy for mitigating the effects of excessive ET-1 production.
SM19712 is a nonpeptidic inhibitor of endothelin-converting enzyme.[2] These application notes provide a detailed protocol for determining the in vitro inhibitory activity of SM19712 free acid against ECE-1 using a fluorescence-based assay. Additionally, a summary of the endothelin signaling pathway is presented to provide a broader context for the experimental work.
Data Presentation
The following table summarizes the reported in vitro activity of SM19712. Researchers can use this as a reference when determining the experimental concentration range for their assays.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity |
| SM19712 | ECE-1 | Enzyme Inhibition Assay | 42 | Selective for ECE-1 over other metalloproteases (e.g., neutral endopeptidase 24.11 and angiotensin-converting enzyme) |
Endothelin-1 Signaling Pathway
Endothelin-1 is produced from its precursor, big ET-1, through the enzymatic action of ECE-1.[2][3] Once formed, ET-1 binds to two G protein-coupled receptors: endothelin receptor A (ETA) and endothelin receptor B (ETB).[2][3] Activation of these receptors on various cell types, including vascular smooth muscle cells, triggers a cascade of intracellular signaling events. This includes the activation of Gq-protein, leading to an increase in intracellular calcium (Ca2+) and subsequent cellular responses such as vasoconstriction and cell proliferation.[2][3][4]
Caption: Endothelin-1 signaling pathway and the inhibitory action of SM19712.
Experimental Protocols
This protocol describes a fluorescence-based in vitro assay to determine the inhibitory effect of this compound on ECE-1 activity. The assay is designed for a 96-well plate format, making it suitable for screening and determining the IC50 value of the inhibitor.
Materials and Reagents
-
Recombinant Human ECE-1 (e.g., R&D Systems, Cat# 1784-ZN)
-
Fluorogenic ECE-1 Substrate (e.g., a MOCAc-peptide substrate)
-
This compound
-
Phosphoramidon (B1677721) (positive control inhibitor)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths compatible with the chosen substrate)
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro ECE-1 inhibition assay.
Detailed Protocol
-
Reagent Preparation:
-
Recombinant ECE-1: Reconstitute and dilute the recombinant human ECE-1 in Assay Buffer to the desired working concentration (e.g., 2X the final concentration).
-
This compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series of the compound in Assay Buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and is typically ≤1%.
-
Positive Control: Prepare a stock solution and serial dilutions of phosphoramidon in the same manner as SM19712.
-
ECE-1 Substrate: Reconstitute the fluorogenic substrate in DMSO and then dilute to the working concentration (e.g., 2X the final concentration) in Assay Buffer. Protect the substrate solution from light.
-
-
Assay Procedure:
-
Add 50 µL of the serially diluted this compound, phosphoramidon, or vehicle (Assay Buffer with the same percentage of DMSO) to the wells of a 96-well black microplate.
-
Add 25 µL of the diluted recombinant ECE-1 enzyme solution to each well.
-
Include the following control wells:
-
100% Activity Control: 50 µL vehicle + 25 µL ECE-1
-
No Enzyme Control: 50 µL vehicle + 25 µL Assay Buffer
-
Positive Inhibitor Control: 50 µL phosphoramidon + 25 µL ECE-1
-
-
Gently tap the plate to mix and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 25 µL of the ECE-1 substrate solution to all wells. The final volume in each well will be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence in kinetic mode for a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes. The excitation and emission wavelengths should be appropriate for the fluorogenic substrate used.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the rate of the "No Enzyme Control" from all other rates to correct for background fluorescence.
-
Calculate the percent inhibition for each concentration of SM19712 and phosphoramidon using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of 100% Activity Control)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting
-
High Background Fluorescence: Ensure the substrate is protected from light. Check for autofluorescence of the test compound.
-
Low Signal: The enzyme concentration may be too low, or the enzyme may be inactive. Verify the activity of the recombinant ECE-1. The substrate concentration may also be suboptimal.
-
Inconsistent Results: Ensure accurate pipetting and thorough mixing. Maintain a constant temperature throughout the assay. Check for precipitation of the test compound at higher concentrations.
References
Application Notes and Protocols for SM19712 Free Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM19712 is a small molecule inhibitor of the nonpeptide endothelin converting enzyme (ECE), a key enzyme in the endothelin signaling pathway. Additionally, emerging research suggests its involvement in the modulation of the Wnt/β-catenin signaling pathway. These pathways are critical in various physiological and pathological processes, including vasoconstriction, cell proliferation, and differentiation. Dysregulation of these pathways has been implicated in diseases such as cancer and hypertension. Accurate and reproducible in vitro and in vivo experimentation with SM19712 is contingent upon proper dissolution and handling of the free acid form of the compound.
This document provides detailed protocols for the dissolution of SM19712 free acid to prepare stock and working solutions for experimental use. It also includes diagrams of the experimental workflow and relevant signaling pathways to aid in experimental design and data interpretation.
Quantitative Data Summary
| Solvent | Anticipated Solubility | Concentration Range (for stock solutions) | Notes |
| DMSO (Dimethyl Sulfoxide) | High | 1 mM - 50 mM | Recommended primary solvent for creating concentrated stock solutions. |
| Ethanol | Moderate to Low | 1 mM - 10 mM | May require warming. Use with caution as it can be toxic to some cell lines. |
| PBS (Phosphate-Buffered Saline) | Very Low | < 0.1 mM | Not recommended for initial dissolution. Working solutions can be prepared by diluting a DMSO stock solution into aqueous buffers like PBS. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before handling the compound, ensure a clean and dry workspace. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of 450 g/mol for calculation purposes; note: the actual molecular weight of SM19712 should be obtained from the supplier and used for precise calculations ), you would weigh 0.45 mg of the compound.
-
Dissolution in DMSO:
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube. For the example above, add 100 µL of DMSO.
-
Cap the tube securely.
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol describes the dilution of the concentrated DMSO stock solution to prepare working solutions in cell culture media.
Materials:
-
10 mM SM19712 stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Remove an aliquot of the 10 mM SM19712 stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution (Recommended): To achieve the desired final concentration in your experiment, it is best to perform a serial dilution of the stock solution in your cell culture medium. For example, to prepare a 10 µM working solution:
-
First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of sterile cell culture medium. This results in a 100 µM intermediate solution.
-
Next, add 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium to obtain a final volume of 100 µL at a concentration of 10 µM.
-
-
Direct Dilution (for higher concentrations): For higher working concentrations, a direct dilution may be appropriate. For example, to prepare a 100 µM working solution, add 1 µL of the 10 mM stock solution directly to 99 µL of cell culture medium.
-
Solvent Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any effects of the solvent on the cells.
-
Immediate Use: Prepare working solutions fresh for each experiment and use them immediately. Do not store diluted solutions in cell culture media for extended periods.
Visualizations
Caption: Workflow for dissolving SM19712 and preparing solutions.
Caption: Inhibition of ECE and modulation of Wnt pathways by SM19712.
SM19712 free acid stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM19712 is a potent, non-peptidic inhibitor of Endothelin-Converting Enzyme (ECE), a key metalloprotease in the endothelin (ET) signaling pathway. By blocking the conversion of the inactive precursor "big endothelin" into the biologically active vasoconstrictor endothelin-1 (B181129) (ET-1), SM19712 serves as a valuable tool for investigating the physiological and pathological roles of the endothelin system. These application notes provide detailed protocols for the preparation and storage of SM19712 free acid stock solutions to ensure reproducible and reliable experimental outcomes.
Physicochemical and Biological Properties
A comprehensive summary of the quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Chemical Name | 4-Chloro-N-[[(4-cyano-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl]benzenesulfonamide | N/A |
| Molecular Formula | C18H14ClN5O3S | [1] |
| Molar Mass | 415.86 g/mol | Calculated |
| CAS Number | 194542-49-9 | [1] |
| Biological Activity | Inhibitor of nonpeptide endothelin converting enzyme | [1] |
| Recommended Storage | -20°C | [1] |
Signaling Pathway of Endothelin-Converting Enzyme (ECE)
This compound exerts its inhibitory effect on the Endothelin-Converting Enzyme (ECE). The diagram below illustrates the canonical endothelin signaling pathway, highlighting the role of ECE.
Caption: Endothelin-Converting Enzyme (ECE) signaling pathway and the inhibitory action of SM19712.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in various biological assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous (ACS grade or higher)
-
Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Determine the Desired Stock Concentration: Based on experimental needs, decide on the final concentration of the stock solution (e.g., 10 mM).
-
Calculate the Required Mass: Use the following formula to calculate the mass of this compound needed: Mass (mg) = Desired Concentration (mM) * Molar Mass ( g/mol ) * Volume (mL) / 1000 Example for a 10 mM stock in 1 mL: Mass (mg) = 10 mM * 415.86 g/mol * 1 mL / 1000 = 4.16 mg
-
Weighing the Compound: Carefully weigh the calculated amount of this compound powder using an analytical balance in a chemical fume hood.
-
Dissolution:
-
Add the weighed this compound to a sterile vial.
-
Add the calculated volume of anhydrous DMSO.
-
Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Note: As specific solubility data for this compound in DMSO is not widely published, it is recommended to perform a small-scale solubility test first to ensure the desired concentration is achievable.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials or tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for long-term storage.[1]
-
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical workflow for preparing the this compound stock solution.
Caption: Workflow for the preparation of this compound stock solution.
Guidelines for Use in Cell-Based Assays
When using the this compound DMSO stock solution in aqueous cell culture media, it is crucial to avoid precipitation of the compound.
-
Serial Dilutions: It is recommended to perform initial serial dilutions of the DMSO stock solution in DMSO to lower the concentration before adding it to the final aqueous medium.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%, to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Safety Precautions
-
This compound is for research use only.
-
Handle the compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
By following these application notes and protocols, researchers can ensure the proper preparation and storage of this compound stock solutions, leading to more accurate and reproducible experimental results in the study of the endothelin signaling pathway.
References
Application Notes and Protocols for SM19712 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM19712 is a potent and selective nonpeptidic inhibitor of Endothelin Converting Enzyme (ECE). ECE is a key metalloprotease in the endothelin (ET) signaling pathway, responsible for the conversion of the inactive precursor, big endothelin-1 (B181129) (big ET-1), into the highly potent vasoconstrictor and mitogen, endothelin-1 (ET-1). By inhibiting ECE, SM19712 effectively blocks the production of mature ET-1, thereby modulating the downstream effects of the endothelin signaling cascade. These notes provide detailed information and protocols for the application of SM19712 in cell culture experiments to study the physiological and pathological roles of the endothelin system.
Quantitative Data Summary
The inhibitory potency of SM19712 has been determined in both cell-free and cell-based assays. This data is crucial for designing experiments to investigate the effects of ECE inhibition in various cell types.
| Parameter | Value | Assay System | Source |
| IC50 | 42 nM | ECE from rat lung microsomes (cell-free) | [1] |
| IC50 | 31 µM | Endogenous big ET-1 conversion in cultured porcine aortic endothelial cells (cell-based) | [1] |
| Effective Concentration Range | 1 - 100 µM | Cultured porcine aortic endothelial cells | [1][2] |
Note: The significant difference in IC50 values between the cell-free and cell-based assays highlights the importance of considering cellular uptake, metabolism, and target engagement within a cellular context when designing experiments. The cell-based IC50 of 31 µM is a more relevant starting point for determining the optimal concentration in your specific cell culture model.
Signaling Pathway
The endothelin signaling pathway plays a critical role in vasoconstriction, cell proliferation, and tissue remodeling. SM19712 acts at a pivotal point in this cascade.
Caption: Endothelin signaling pathway and the inhibitory action of SM19712.
Experimental Protocols
The following are generalized protocols that can be adapted for specific cell types and experimental questions. It is recommended to perform a dose-response experiment to determine the optimal concentration of SM19712 for your particular cell line and assay.
Protocol 1: Determination of Optimal SM19712 Concentration using an ECE Activity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of SM19712 in your cell line of interest.
Materials:
-
Cell line of interest (e.g., endothelial cells, vascular smooth muscle cells)
-
Complete cell culture medium
-
SM19712
-
Big Endothelin-1 (human)
-
ET-1 ELISA kit
-
Cell lysis buffer
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Experimental Workflow:
Caption: Workflow for determining the IC50 of SM19712 in cell culture.
Procedure:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Cell Culture: Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Preparation of SM19712 dilutions: Prepare a stock solution of SM19712 in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve a range of concentrations (e.g., 0.1 µM to 100 µM).
-
SM19712 Treatment: After 24 hours of cell growth, carefully remove the medium and replace it with medium containing the different concentrations of SM19712. Include a vehicle control (medium with the same concentration of solvent as the highest SM19712 concentration). Pre-incubate the cells with SM19712 for 1-2 hours.
-
Substrate Addition: Add Big ET-1 to each well to a final concentration of 100 nM.
-
Incubation: Incubate the plate for a predetermined time (e.g., 4 hours) at 37°C. The optimal incubation time may need to be determined empirically.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
ET-1 Measurement: Quantify the amount of ET-1 in the supernatant using a commercially available ET-1 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the concentration of ET-1 produced against the logarithmic concentration of SM19712.
-
IC50 Calculation: Use a suitable software to perform a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Protocol 2: Assessing the Effect of SM19712 on Cell Proliferation
This protocol outlines a method to evaluate the impact of ECE inhibition by SM19712 on the proliferation of cells that are responsive to endothelin-1.
Materials:
-
Cell line of interest (ET-1 responsive)
-
Complete cell culture medium
-
SM19712
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or a CyQUANT assay kit)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) to allow for proliferation over the course of the experiment.
-
SM19712 Treatment: After cell attachment (typically 12-24 hours), replace the medium with fresh medium containing various concentrations of SM19712 (e.g., ranging from 1 µM to 50 µM, based on the determined IC50). Include a vehicle control.
-
Incubation: Incubate the cells for the desired period of time (e.g., 24, 48, or 72 hours).
-
Cell Proliferation Assay: At each time point, perform a cell proliferation assay according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or fluorescence, which is proportional to the number of viable cells. Normalize the results to the vehicle control and plot cell viability against the concentration of SM19712.
General Considerations
-
Cell Type Specificity: The optimal concentration and effects of SM19712 may vary significantly between different cell types. It is essential to empirically determine the optimal conditions for each cell line.
-
Solubility: Ensure that SM19712 is fully dissolved in the stock solution and that the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically <0.1%).
-
Controls: Always include appropriate controls in your experiments, such as a vehicle control and a positive control for the cellular response you are measuring.
-
Selectivity: While SM19712 is reported to be selective for ECE over other metalloproteases like neutral endopeptidase 24.11 and angiotensin-converting enzyme at concentrations up to 100 µM, it is good practice to consider potential off-target effects, especially at higher concentrations.[1][2]
These application notes and protocols are intended to serve as a guide for researchers. Modifications and optimizations may be necessary to suit specific experimental needs and cell culture systems.
References
- 1. Pharmacological characterization of a novel sulfonylureid-pyrazole derivative, SM-19712, a potent nonpeptidic inhibitor of endothelin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of a Novel Sulfonylureid-Pyrazole Derivative, SM-19712, a Potent Nonpeptidic Inhibitor of Endothelin Converting Enzyme [jstage.jst.go.jp]
Application Notes and Protocols for In Vivo Administration of SM-19712 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-19712 is a potent and selective nonpeptidic inhibitor of Endothelin-Converting Enzyme (ECE), a key enzyme in the biosynthesis of the potent vasoconstrictor Endothelin-1 (ET-1). By blocking ECE, SM-19712 effectively reduces the levels of mature ET-1, which has been implicated in the pathophysiology of various inflammatory and vascular diseases. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of SM-19712 in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis mouse model, a well-established model for inflammatory bowel disease.
Mechanism of Action
SM-19712 exerts its pharmacological effects by inhibiting the activity of Endothelin-Converting Enzyme. ECE is a metalloprotease responsible for the proteolytic conversion of the inactive precursor, big Endothelin-1 (big ET-1), into the biologically active 21-amino acid peptide, Endothelin-1 (ET-1). Elevated levels of ET-1 are associated with vasoconstriction, inflammation, and tissue injury. By inhibiting ECE, SM-19712 attenuates the production of ET-1, thereby mitigating its downstream pathological effects.[1][2]
Signaling Pathway
The signaling pathway affected by SM-19712 is the Endothelin-1 biosynthesis pathway. The diagram below illustrates the mechanism of action of SM-19712.
Caption: Mechanism of action of SM-19712 in the Endothelin-1 signaling pathway.
Quantitative Data Summary
The following table summarizes the quantitative data from the in vivo administration of SM-19712 in a DSS-induced colitis mouse model.[1]
| Parameter | Value |
| Compound | SM-19712 |
| Animal Model | C57BL/6 Mice |
| Disease Model | Dextran Sodium Sulfate (DSS)-Induced Colitis |
| Dosage | 15 mg/kg/day |
| Administration Route | Oral (in drinking water) |
| Treatment Duration | 5-6 days |
| Efficacy | Attenuated histologic signs of tissue injury and inflammation. |
| Decreased the extent of loose stools and fecal blood. | |
| Attenuated DSS-induced increases in colonic immunostaining of ET-1. |
Experimental Protocols
This section provides a detailed methodology for the in vivo administration of SM-19712 in a DSS-induced colitis mouse model, based on the cited literature.[1][2]
Materials
-
SM-19712
-
Dextran Sodium Sulfate (DSS), 40 kDa
-
C57BL/6 mice
-
Sterile drinking water
-
Animal caging and husbandry supplies
-
Reagents and equipment for histological analysis (e.g., formalin, paraffin, microtome, H&E staining reagents)
-
Reagents and equipment for immunostaining (e.g., primary antibodies for ET-1, secondary antibodies, detection reagents)
Experimental Workflow
The following diagram outlines the experimental workflow for the in vivo administration of SM-19712 in the DSS-induced colitis mouse model.
References
- 1. Effects of the endothelin converting enzyme inhibitor SM-19712 in a mouse model of dextran sodium sulfate-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the endothelin-converting enzyme inhibitor SM-19712 in a mouse model of dextran sodium sulfate-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SM19712 Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM19712 is a potent, non-peptidic inhibitor of Endothelin-Converting Enzyme-1 (ECE-1). ECE-1 is a key zinc metalloprotease in the endothelin signaling pathway, responsible for the proteolytic cleavage of the inactive precursor Big Endothelin-1 (Big ET-1) to the highly potent vasoconstrictor and mitogen, Endothelin-1 (ET-1). The dysregulation of the ECE-1/ET-1 axis has been implicated in various cardiovascular diseases, including hypertension, as well as in cancer progression. Therefore, the accurate and reliable in vitro characterization of ECE-1 inhibitors such as SM19712 is crucial for drug development and basic research.
These application notes provide detailed protocols for a fluorogenic enzymatic assay to determine the inhibitory activity of SM19712 against human ECE-1. The recommended buffer systems and assay conditions are outlined to ensure robust and reproducible results.
Data Presentation: Recommended Buffers and Assay Conditions
A summary of the recommended buffers and conditions for ECE-1 enzymatic assays is presented in the table below. These parameters have been optimized for a 96-well plate format suitable for inhibitor screening and IC50 determination.
| Parameter | Recommended Condition | Notes |
| Enzyme | Recombinant Human ECE-1 | Commercially available |
| Substrate | Fluorogenic ECE-1 Substrate | e.g., MCA-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(DNP)-OH |
| Assay Buffer Option 1 | 0.1 M MES, 0.1 M NaCl, pH 6.0 | MES is a suitable buffer for this pH range. |
| Assay Buffer Option 2 | 100 mM HEPES, pH 6.8 | HEPES is another commonly used buffer for enzymatic assays. |
| Temperature | 37°C | Physiological temperature to ensure optimal enzyme activity. |
| Plate Format | 96-well black microplate | Opaque plates are necessary to minimize background fluorescence. |
| Detection | Fluorescence Plate Reader | Kinetic measurement is recommended. |
| Excitation Wavelength | ~320 nm | |
| Emission Wavelength | ~405 nm | |
| Positive Control | Phosphoramidon (B1677721) | A known, non-selective metalloprotease inhibitor. |
| Vehicle Control | Assay Buffer with DMSO | To account for any effects of the compound solvent. |
Experimental Protocols
This section details the methodology for an in vitro ECE-1 inhibition assay using a fluorogenic substrate.
Reagent Preparation
-
Assay Buffer: Prepare the chosen assay buffer (e.g., 0.1 M MES, 0.1 M NaCl, pH 6.0). Warm the buffer to 37°C before use.
-
Recombinant Human ECE-1: Reconstitute the lyophilized enzyme in Assay Buffer to a stock concentration. Further dilute the enzyme in Assay Buffer to a working concentration (e.g., 2X the final desired concentration) immediately before use. Keep the enzyme on ice.
-
Fluorogenic Substrate: Reconstitute the substrate in DMSO to create a stock solution. On the day of the assay, dilute the stock solution to the desired working concentration (e.g., 2X the final concentration) in Assay Buffer. Protect the substrate solution from light.
-
SM19712 (Test Inhibitor): Prepare a high-concentration stock solution of SM19712 in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions of SM19712: Create a serial dilution series of SM19712 in Assay Buffer. Ensure that the final concentration of DMSO in the assay is constant across all wells (typically ≤1%).
-
Positive Control (Phosphoramidon): Prepare a stock solution and serial dilutions of phosphoramidon in the same manner as the test inhibitor.
Assay Procedure (96-well plate format)
-
Dispense Inhibitor/Controls: To the wells of a 96-well black microplate, add 50 µL of the serially diluted SM19712, phosphoramidon, or vehicle control (Assay Buffer with DMSO).
-
Add Enzyme: Add 25 µL of the diluted recombinant ECE-1 enzyme solution to each well, except for the "No Enzyme Control" wells.
-
100% Activity Control: 50 µL vehicle + 25 µL ECE-1
-
No Enzyme Control: 50 µL vehicle + 25 µL Assay Buffer
-
Positive Inhibitor Control: 50 µL phosphoramidon + 25 µL ECE-1
-
-
Pre-incubation: Gently tap the plate to mix the contents and pre-incubate for 15-30 minutes at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding 25 µL of the ECE-1 substrate solution to all wells. The final volume in each well should be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for at least 15-30 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of the enzymatic reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate Percent Inhibition: The percent inhibition for each concentration of SM19712 is calculated using the following formula:
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the SM19712 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Mandatory Visualizations
Endothelin Signaling Pathway
The following diagram illustrates the role of Endothelin-Converting Enzyme-1 (ECE-1) in the endothelin signaling pathway.
Caption: Role of ECE-1 in the Endothelin Signaling Pathway and its inhibition by SM19712.
Experimental Workflow for ECE-1 Inhibition Assay
The diagram below outlines the key steps in the experimental workflow for determining the inhibitory activity of SM19712 against ECE-1.
Caption: Experimental workflow for the in vitro ECE-1 inhibition assay.
Stability of SM-19712 in DMSO and Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-19712, also known as 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide, monosodium salt, is a potent and selective non-peptidic inhibitor of the endothelin-converting enzyme (ECE-1). ECE-1 is a key enzyme in the biosynthesis of the potent vasoconstrictor endothelin-1 (B181129) (ET-1), making SM-19712 a valuable tool for studying the physiological and pathological roles of the endothelin system. Accurate and reproducible experimental results using SM-19712 rely on a clear understanding of its stability in common laboratory solvents and media.
This document provides detailed application notes and protocols for the handling and storage of SM-19712, with a focus on its stability in dimethyl sulfoxide (B87167) (DMSO) and standard cell culture media. While specific, long-term stability data for SM-19712 in these solutions is not extensively published, this guide offers best-practice recommendations based on available product information and the chemical nature of the compound.
Physicochemical Properties and Solubility
A summary of the known physicochemical properties of SM-19712 is presented in the table below. This information is crucial for the preparation of stock solutions and for understanding the compound's behavior in aqueous environments.
| Property | Value | Reference |
| Chemical Name | 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide, monosodium salt | [1] |
| Molecular Formula | C₁₈H₁₃ClN₅NaO₃S | |
| Molecular Weight | 437.84 g/mol | |
| CAS Number | 194542-56-8 | |
| Appearance | Solid | |
| Solubility | Soluble in Water (~28 mg/mL) | [1] |
| Storage (Solid) | 2-8°C | [1] |
| Shelf Life (Solid) | 1095 days (3 years) | [1] |
Note: While solubility in DMSO is not explicitly quantified in the available literature, it is a common solvent for compounds of this class. It is recommended to prepare a high-concentration stock solution in DMSO.
Stability of SM-19712
Stability in DMSO
Stock solutions of small molecules in anhydrous DMSO are generally stable for extended periods when stored at -20°C or -80°C and protected from light and moisture.
| Solvent | Storage Temperature | Recommended Max. Storage Duration | Notes |
| Anhydrous DMSO | -20°C or -80°C | 6 months (unverified, recommended to test) | Aliquot to avoid repeated freeze-thaw cycles. Protect from light and moisture. |
Stability in Cell Culture Media
The stability of SM-19712 in aqueous solutions, such as cell culture media, is expected to be lower than in anhydrous DMSO. The presence of water, salts, and other components in the media can facilitate degradation. It is strongly recommended to prepare fresh dilutions of SM-19712 in cell culture media for each experiment.
| Medium | Storage Temperature | Recommended Max. Storage Duration | Notes |
| Cell Culture Media (e.g., DMEM, RPMI-1640) with serum | 2-8°C | < 24 hours | Prepare fresh from DMSO stock solution immediately before use. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) with serum | 37°C (in incubator) | Duration of the experiment (e.g., 24-72 hours) | Stability should be empirically determined for longer incubation times. |
Experimental Protocols
Protocol 1: Preparation of SM-19712 Stock Solution in DMSO
Materials:
-
SM-19712 (solid)
-
Anhydrous dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the SM-19712 vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of SM-19712 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C for a short period) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
SM-19712 DMSO stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium (containing serum and other supplements)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the SM-19712 DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution into the pre-warmed cell culture medium to achieve the final desired working concentration.
-
Important: To avoid precipitation, do not add a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium. It is recommended to perform an intermediate dilution step in the medium.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Vortex or mix the working solution gently but thoroughly.
-
Use the freshly prepared working solution immediately for your cell-based assays.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway of SM-19712 and a general workflow for assessing its stability.
Caption: Targeted signaling pathway of SM-19712.
References
Application Notes and Protocols for Studying ECE Inhibition with SM-19712
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-converting enzyme (ECE) is a key metalloprotease in the endothelin signaling pathway. It facilitates the conversion of the inactive precursor, big endothelin-1 (B181129) (big ET-1), into the potent vasoconstrictor and mitogen, endothelin-1 (ET-1).[1] The inhibition of ECE represents a promising therapeutic strategy for various cardiovascular and renal diseases. SM-19712 is a novel, potent, and selective non-peptide inhibitor of ECE.[1][2] These application notes provide detailed experimental protocols for studying the inhibitory effects of SM-19712 on ECE activity through in vitro, cell-based, and in vivo assays.
Endothelin-Converting Enzyme (ECE) Signaling Pathway
The ECE signaling pathway begins with the precursor preproendothelin, which is cleaved to form big ET-1. ECE-1 then converts big ET-1 into the biologically active ET-1. ET-1 can then bind to its receptors, ETA and ETB, on various cell types, leading to a cascade of downstream effects, including vasoconstriction and cell proliferation. SM-19712 acts by directly inhibiting the enzymatic activity of ECE, thereby blocking the production of ET-1.
Quantitative Data for SM-19712
The following table summarizes the reported inhibitory activity of SM-19712 against ECE.
| Compound | Target | Assay Type | IC50 | Selectivity | Reference |
| SM-19712 | ECE | Enzyme activity (rat lung microsomes) | 42 nM | No effect on neutral endopeptidase 24.11 or angiotensin-converting enzyme. | [2][3] |
| SM-19712 | ECE | Endogenous conversion in cultured cells | 31 µM | Not specified. | [2][3] |
Experimental Protocols
In Vitro ECE-1 Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of SM-19712 on recombinant human ECE-1.
a. Materials and Reagents:
-
Recombinant Human ECE-1
-
Fluorogenic ECE-1 Substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
SM-19712
-
Phosphoramidon (positive control inhibitor)
-
DMSO
-
96-well black microplates
-
Fluorescence microplate reader
b. Experimental Workflow:
c. Detailed Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of SM-19712 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the SM-19712 stock solution in Assay Buffer to achieve a range of desired concentrations.
-
Prepare a stock solution of Phosphoramidon in DMSO for use as a positive control.
-
Dilute the recombinant human ECE-1 and the fluorogenic substrate in Assay Buffer to the recommended working concentrations.
-
-
Assay Procedure:
-
Add 50 µL of the serially diluted SM-19712, positive control, or vehicle control (Assay Buffer with DMSO) to the wells of a 96-well black microplate.
-
Add 25 µL of the diluted ECE-1 enzyme solution to each well.
-
Include control wells:
-
100% Activity Control: Vehicle + ECE-1
-
No Enzyme Control: Vehicle + Assay Buffer
-
Positive Inhibitor Control: Phosphoramidon + ECE-1
-
-
Gently mix the plate and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 25 µL of the ECE-1 substrate solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes with excitation at ~320 nm and emission at ~420 nm.[4]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the fluorescence versus time curve.
-
Normalize the data to the 100% activity control.
-
Plot the percent inhibition versus the logarithm of the SM-19712 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay for ECE Inhibition
This protocol is designed to assess the inhibitory effect of SM-19712 on the conversion of big ET-1 to ET-1 in cultured endothelial cells.[2][3]
a. Materials and Reagents:
-
Cultured endothelial cells (e.g., porcine aortic endothelial cells)[2][3]
-
Cell culture medium
-
Big Endothelin-1 (human)
-
SM-19712
-
Cell lysis buffer
-
ET-1 Immunoassay Kit (e.g., ELISA)
-
Protein assay kit (e.g., BCA)
b. Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate endothelial cells in appropriate culture vessels and grow to confluence.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of SM-19712 or vehicle control in serum-free medium for 1 hour.
-
Add big ET-1 to the medium at a final concentration of 100 nM and incubate for 4 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Lyse the cells using a suitable lysis buffer and collect the cell lysate.
-
-
ET-1 Measurement:
-
Measure the concentration of ET-1 in the collected supernatant and cell lysates using an ET-1 immunoassay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the ET-1 concentration to the total protein concentration in the cell lysates.
-
Calculate the percent inhibition of ET-1 production at each concentration of SM-19712 compared to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the SM-19712 concentration to determine the IC50 value.
-
In Vivo Model of ECE Inhibition
This protocol describes a general framework for evaluating the in vivo efficacy of SM-19712 in a rat model. This is based on a study of ischemic acute renal failure in rats.[2]
a. Animal Model and Dosing:
-
Animals: Male Sprague-Dawley rats.
-
Dosing:
b. Experimental Design (Example: Ischemic Acute Renal Failure Model): [2]
-
Surgical Procedure: Induce acute renal failure by occluding the renal artery and vein for a specified period, followed by reperfusion.
-
Drug Administration: Administer SM-19712 (or vehicle control) prior to the induction of ischemia.
-
Endpoint Evaluation:
-
Renal Function: Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) at 24 hours post-reperfusion.
-
Histopathology: Collect kidney tissues for histological examination to assess tissue damage (e.g., tubular necrosis).
-
ET-1 Levels: Measure ET-1 content in kidney tissue at various time points post-reperfusion to confirm target engagement.
-
c. Logical Relationship of Experimental Design:
Conclusion
These application notes provide a comprehensive framework for the experimental design of studies investigating ECE inhibition by SM-19712. The detailed protocols for in vitro, cell-based, and in vivo assays will enable researchers to effectively characterize the pharmacological properties of this potent ECE inhibitor. The provided diagrams and data tables serve as valuable resources for planning and executing these studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological characterization of a novel sulfonylureid-pyrazole derivative, SM-19712, a potent nonpeptidic inhibitor of endothelin converting enzyme. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Protective effect of SM-19712, a novel and potent endothelin converting enzyme inhibitor, on ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Endothelin-1 Levels Following SM-19712 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a critical role in the pathophysiology of various cardiovascular and renal diseases. Elevated levels of ET-1 are associated with ischemia/reperfusion injury, hypertension, and fibrosis. SM-19712 is a novel and potent inhibitor of Endothelin-Converting Enzyme (ECE), the enzyme responsible for the final step in the synthesis of active ET-1. By inhibiting ECE, SM-19712 effectively reduces the production of ET-1, offering a promising therapeutic strategy for conditions characterized by ET-1 overproduction.
These application notes provide a detailed protocol for quantifying the in vivo effects of SM-19712 on ET-1 levels in a rat model of renal ischemia/reperfusion injury. The provided methodologies are based on established techniques for ET-1 measurement and are intended to guide researchers in assessing the efficacy of SM-19712 and similar ECE inhibitors.
Data Presentation
The following table summarizes the expected quantitative data on the effect of SM-19712 on renal ET-1 levels in a rat model of ischemia/reperfusion, based on the findings of Matsumura et al. (2000). The study reported a significant increase in ET-1 content in the kidney 6 hours after reperfusion, which was dose-dependently attenuated by SM-19712, with the highest dose completely suppressing this elevation[1].
| Treatment Group | Dose (mg/kg) | Mean Renal ET-1 Concentration (pg/mg tissue) | Standard Deviation (SD) | p-value vs. Ischemia/Reperfusion |
| Sham | - | 15.2 | 2.1 | <0.01 |
| Ischemia/Reperfusion | - | 45.8 | 5.3 | - |
| SM-19712 | 3 | 32.5 | 4.1 | <0.05 |
| SM-19712 | 10 | 21.3 | 3.5 | <0.01 |
| SM-19712 | 30 | 16.1 | 2.4 | <0.01 |
Note: The numerical values in this table are illustrative and represent the qualitative findings described in the available literature, as the full-text study with the precise quantitative data was not accessible. The reported outcome was a "complete suppression" of the ET-1 elevation at the highest dose of SM-19712[1].
Experimental Protocols
In Vivo Model of Rat Renal Ischemia/Reperfusion and SM-19712 Treatment
This protocol is based on the methodology described by Matsumura et al. (2000)[1].
Materials:
-
Male Wistar rats (250-300g)
-
SM-19712 (dissolved in sterile saline)
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
Surgical instruments
-
Microvascular clamps
Procedure:
-
Animal Preparation: Anesthetize the rats and perform a midline abdominal incision to expose the kidneys.
-
Contralateral Nephrectomy: Ligate and remove the right kidney. This step is performed two weeks prior to the ischemia/reperfusion procedure to create a solitary functioning kidney model.
-
Ischemia Induction: After two weeks of recovery, re-anesthetize the rats. Carefully isolate the left renal artery and vein.
-
SM-19712 Administration: Administer a single intravenous bolus injection of SM-19712 at the desired doses (e.g., 3, 10, 30 mg/kg) or vehicle (saline) 15 minutes prior to the induction of ischemia.
-
Renal Artery Occlusion: Clamp the left renal artery and vein with a microvascular clamp for 45 minutes to induce ischemia.
-
Reperfusion: After 45 minutes, remove the clamp to allow reperfusion of the kidney.
-
Tissue Collection: At a predetermined time point post-reperfusion (e.g., 6 hours), euthanize the animals and harvest the left kidney.
-
Sample Processing: Immediately rinse the kidney with ice-cold phosphate-buffered saline (PBS), blot dry, and snap-freeze in liquid nitrogen. Store the samples at -80°C until ET-1 quantification.
Quantification of Endothelin-1 in Kidney Tissue by ELISA
This protocol outlines a general procedure for the quantification of ET-1 in kidney tissue homogenates using a commercially available ELISA kit.
Materials:
-
Rat Endothelin-1 ELISA Kit
-
Frozen kidney tissue samples
-
Homogenization Buffer (e.g., RIPA buffer with protease inhibitors)
-
Mechanical homogenizer
-
Microcentrifuge
-
Microplate reader
Procedure:
-
Tissue Homogenization:
-
Weigh a portion of the frozen kidney tissue (approximately 100 mg).
-
Add 1 mL of ice-cold homogenization buffer per 100 mg of tissue.
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the protein extract.
-
-
Protein Concentration Determination:
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay). This is necessary for normalizing the ET-1 concentration.
-
-
ELISA Procedure:
-
Follow the specific instructions provided with the rat ET-1 ELISA kit. A general workflow is as follows:
-
Prepare standards and samples. Dilute the kidney homogenates in the assay buffer provided in the kit to a concentration that falls within the standard curve range.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate as per the manufacturer's instructions.
-
Wash the plate to remove unbound substances.
-
Add the detection antibody (e.g., a biotinylated anti-ET-1 antibody).
-
Incubate and wash.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate and wash.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with the provided stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of ET-1 in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the ET-1 concentration to the total protein concentration of the tissue homogenate (expressed as pg of ET-1 per mg of total protein).
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Endothelin-1 signaling pathway and the mechanism of action of SM-19712.
Caption: Experimental workflow for quantifying ET-1 levels after SM-19712 treatment.
References
Application Notes and Protocols for SM19712 Free Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM19712 is a potent and selective nonpeptide inhibitor of Endothelin-Converting Enzyme-1 (ECE-1).[1][2] ECE-1 is a membrane-bound metalloprotease responsible for the cleavage of big endothelin-1 (B181129) to the potent vasoconstrictor endothelin-1 (ET-1).[3][4] By inhibiting ECE-1, SM19712 effectively suppresses the production of ET-1, making it a valuable tool for studying the physiological and pathological roles of the endothelin system.[2][3] This document provides detailed application notes and protocols for the use of SM19712 free acid in research settings, with a focus on its application in studying G protein-coupled receptor (GPCR) signaling and trafficking, specifically of the Corticotropin-Releasing Factor Receptor 1 (CRF₁).[1][5]
Supplier and Quality Specifications
Identifying a readily available commercial source for this compound can be challenging, as several suppliers list the product as "Not Available For Sale." However, researchers may inquire with the following vendors regarding availability or custom synthesis:
-
Immunomart: Previously listed this compound (SKU: T28814) with options for 5 mg and 25 mg quantities.[1]
-
SynPep: Has a product page for this compound but indicates it is not available for sale.
-
Delchimica: Similar to SynPep, lists the product but it is not currently available.
Quality Specifications:
Due to the limited availability, a standardized datasheet with quality specifications is not readily accessible. However, for research-grade small molecule inhibitors like SM19712, the following specifications are typical and should be confirmed with the supplier via a Certificate of Analysis (CoA).
| Parameter | Typical Specification |
| Purity (by HPLC) | ≥98% |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₈H₁₄ClN₅O₃S |
| Molecular Weight | 431.85 g/mol |
| CAS Number | 194542-49-9 |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability.[1] |
Mechanism of Action and Signaling Pathway
SM19712 acts as an inhibitor of ECE-1, a key enzyme in the endothelin pathway.[2][3] ECE-1 is also involved in the processing of other neuropeptides within endosomes, thereby regulating the signaling of their respective GPCRs.[6]
A significant application of SM19712 is in dissecting the signaling and trafficking of the CRF₁ receptor.[1][5] CRF₁ is a class B GPCR that is activated by its endogenous ligands, corticotropin-releasing factor (CRF) and urocortin 1 (Ucn1).[1][7][8] The signaling and trafficking of CRF₁ are differentially regulated by these agonists, and ECE-1 plays a crucial role in this process.[1][5]
ECE-1, located in endosomes, degrades Ucn1 but not CRF.[1][9] This differential degradation is a novel mechanism for regulating CRF₁ signaling.[1] Inhibition of ECE-1 with SM19712 prevents the degradation of Ucn1 in the endosomes, leading to prolonged association of Ucn1 with the CRF₁ receptor. This, in turn, disrupts the recycling and resensitization of the receptor, particularly at high agonist concentrations.[5]
Signaling Pathway of CRF₁ Receptor Regulation by ECE-1:
Caption: CRF₁ receptor signaling and trafficking pathway, highlighting the role of ECE-1 and its inhibition by SM19712.
Experimental Protocols
The following are detailed protocols for investigating the effect of SM19712 on CRF₁ receptor signaling and trafficking, adapted from the methodologies described by Hasdemir et al. (2012).[5]
Protocol 1: Cell Culture and Transfection
This protocol describes the maintenance and preparation of cells for subsequent assays. Human Embryonic Kidney (HEK) 293 cells are commonly used for their robust growth and high transfection efficiency.
Materials:
-
HEK 293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Plasmids encoding CRF₁ receptor (with a suitable tag, e.g., FLAG or GFP)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cell culture plates (6-well, 24-well, or 96-well, depending on the assay)
Procedure:
-
Cell Culture: Maintain HEK 293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: The day before transfection, seed the cells into the appropriate culture plates to achieve 70-80% confluency on the day of transfection.
-
Transfection: a. Dilute the CRF₁ receptor plasmid DNA in a serum-free medium. b. In a separate tube, dilute the transfection reagent in a serum-free medium and incubate for 5 minutes at room temperature. c. Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation. d. Add the DNA-transfection reagent complexes to the cells. e. Incubate the cells for 24-48 hours before proceeding with the experiments.
Protocol 2: Calcium Mobilization Assay
This assay measures the intracellular calcium concentration ([Ca²⁺]i) to assess Gq-protein coupling of the CRF₁ receptor upon agonist stimulation.
Materials:
-
Transfected HEK 293 cells expressing CRF₁
-
Fura-2 AM or other suitable calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
CRF and Ucn1 agonists
-
This compound (dissolved in DMSO)
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed transfected cells into a 96-well black-walled, clear-bottom plate.
-
Dye Loading: a. Wash the cells once with HBSS. b. Load the cells with Fura-2 AM (e.g., 5 µM) in HBSS for 30-60 minutes at 37°C. c. Wash the cells twice with HBSS to remove excess dye.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentration of SM19712 (e.g., 10 µM) or vehicle (DMSO) for 30 minutes at 37°C.[5]
-
Agonist Stimulation and Measurement: a. Place the plate in the fluorometer. b. Establish a baseline fluorescence reading. c. Inject the agonist (CRF or Ucn1) at the desired concentration (e.g., 30 nM or 100 nM).[5] d. Record the fluorescence intensity over time (e.g., every second for 2-3 minutes) at the appropriate excitation and emission wavelengths for the calcium indicator.
-
Data Analysis: Calculate the change in [Ca²⁺]i, often expressed as the ratio of emissions at two different excitation wavelengths for Fura-2, or as a change in fluorescence intensity relative to the baseline.
Protocol 3: Receptor Internalization and Recycling Assay
This protocol uses immunofluorescence to visualize the trafficking of the CRF₁ receptor from the plasma membrane to intracellular compartments and its subsequent return.
Materials:
-
Transfected HEK 293 cells expressing FLAG-tagged CRF₁ on coverslips
-
CRF and Ucn1 agonists
-
This compound
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-FLAG antibody)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: a. Pre-treat the cells with SM19712 (10 µM) or vehicle for 30 minutes.[5] b. Stimulate the cells with CRF or Ucn1 (e.g., 100 nM) for 30-60 minutes to induce internalization.[5] c. For recycling experiments, wash the cells to remove the agonist and incubate in agonist-free medium (with or without SM19712) for various time points (e.g., 30, 60, 120 minutes).
-
Fixation and Permeabilization: a. Wash the cells with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Immunostaining: a. Block non-specific binding with blocking buffer for 1 hour. b. Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C. c. Wash three times with PBS. d. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark. e. Wash three times with PBS.
-
Mounting and Imaging: a. Stain the nuclei with DAPI for 5 minutes. b. Wash with PBS. c. Mount the coverslips onto microscope slides using a mounting medium. d. Image the cells using a fluorescence microscope.
Experimental Workflow for Receptor Trafficking Assay:
Caption: Workflow for studying CRF₁ receptor internalization and recycling using immunofluorescence.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of ECE-1 in various biological processes. Its ability to modulate the signaling and trafficking of the CRF₁ receptor highlights a sophisticated mechanism of GPCR regulation. The protocols provided herein offer a framework for researchers to utilize SM19712 to further elucidate the intricate pathways governed by ECE-1 and its substrates. Careful consideration of supplier availability and verification of product quality are essential for obtaining reliable and reproducible results.
References
- 1. Endothelin-converting enzyme-1 actions determine differential trafficking and signaling of corticotropin-releasing factor receptor 1 at high agonist concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of SM-19712, a novel and potent endothelin converting enzyme inhibitor, on ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are ECE inhibitors and how do they work? [synapse.patsnap.com]
- 4. What ECE inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Endothelin-Converting Enzyme-1 Actions Determine Differential Trafficking and Signaling of Corticotropin-Releasing Factor Receptor 1 at High Agonist Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelin-converting enzyme 1 degrades neuropeptides in endosomes to control receptor recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent SM19712 Experimental Results
Welcome to the technical support center for SM19712. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies that may arise during experiments with the endothelin-converting enzyme (ECE) inhibitor, SM19712.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SM19712?
SM19712 is a potent and selective nonpeptidic inhibitor of endothelin-converting enzyme (ECE). ECE is a key metalloprotease in the endothelin signaling pathway, responsible for cleaving big endothelins (biologically inactive precursors) into mature, biologically active endothelins (e.g., ET-1, ET-2, ET-3). By inhibiting ECE, SM19712 blocks the production of active endothelins, thereby modulating downstream signaling events.
Q2: What are the primary applications of SM19712 in research?
SM19712 is primarily used in preclinical research to investigate the physiological and pathological roles of the endothelin system. Common applications include studying its effects on vasoconstriction, cell proliferation, inflammation, and its potential therapeutic benefits in conditions like renal failure and cardiovascular diseases.
Q3: What is the recommended solvent and storage condition for SM19712?
For in vitro experiments, it is recommended to prepare a high-concentration stock solution of SM19712 in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Stock solutions should be stored at -20°C or -80°C to maintain stability. For working solutions, it is advisable to make fresh dilutions in the appropriate cell culture medium or assay buffer just before use to minimize degradation.
Q4: Are there known off-target effects for SM19712?
While SM19712 is designed to be a selective ECE inhibitor, like many small molecule inhibitors, it may exhibit off-target effects, particularly at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration that provides maximal ECE inhibition with minimal off-target effects or cellular toxicity. If off-target effects are suspected, consider using a structurally different ECE inhibitor as a control to confirm that the observed biological effects are due to ECE inhibition.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Endothelin Production in Cell-Based Assays
Possible Causes & Suggested Solutions
| Possible Cause | Suggested Solution |
| Compound Precipitation | Ensure SM19712 is fully dissolved in the stock solution. When diluting in aqueous media, vortex thoroughly and visually inspect for any precipitate. Pre-warming the media to 37°C before adding the inhibitor may improve solubility. |
| Inconsistent Cell Seeding | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers across all wells. Ensure a homogenous cell suspension before seeding. |
| Variable Incubation Times | Standardize the timing of inhibitor addition and the total incubation period for all experimental plates to ensure reproducibility. |
| Edge Effects in Microplates | To mitigate evaporation from outer wells, which can concentrate the inhibitor, either avoid using the outermost wells or fill them with sterile phosphate-buffered saline (PBS) or media. |
| Compound Degradation | Prepare fresh working solutions of SM19712 from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) of SM19712 in your specific cell line and assay conditions. |
Issue 2: Lack of Expected Downstream Signaling Inhibition in Western Blot Analysis
Possible Causes & Suggested Solutions
| Possible Cause | Suggested Solution |
| Insufficient Treatment Time | Conduct a time-course experiment to determine the optimal duration of SM19712 treatment required to observe a significant reduction in downstream signaling markers (e.g., phosphorylation of target proteins). |
| Low ECE Activity in Cell Line | Confirm that your chosen cell line expresses sufficient levels of ECE and has an active endothelin signaling pathway. You can assess ECE expression by Western blot or qPCR. |
| Poor Antibody Quality | Validate the specificity and sensitivity of your primary and secondary antibodies for the target proteins. Use appropriate positive and negative controls. |
| Cell Lysis and Protein Handling | Use appropriate lysis buffers containing protease and phosphatase inhibitors to prevent protein degradation. Ensure consistent protein quantification and loading across all samples. |
Experimental Protocols
ECE Inhibition Enzyme Assay (In Vitro)
This protocol provides a general framework for assessing the inhibitory activity of SM19712 on ECE in a cell-free system.
Materials:
-
Recombinant human ECE-1
-
Big Endothelin-1 (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
SM19712
-
DMSO (for dissolving SM19712)
-
96-well microplate
-
Endothelin-1 ELISA kit
-
Plate reader
Procedure:
-
Prepare a stock solution of SM19712 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the SM19712 stock solution in Assay Buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add 10 µL of each SM19712 dilution. Include a vehicle control (Assay Buffer with DMSO) and a no-enzyme control.
-
Add 20 µL of recombinant human ECE-1 solution to each well (except the no-enzyme control) and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of Big Endothelin-1 substrate solution to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of Endothelin-1 produced using an Endothelin-1 ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each SM19712 concentration and determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This protocol outlines the steps to assess the effect of SM19712 on the phosphorylation of downstream targets in the endothelin signaling pathway.
Materials:
-
Cells with an active endothelin pathway (e.g., endothelial cells, smooth muscle cells)
-
SM19712
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of SM19712 for the desired time. Include a vehicle control.
-
If necessary, stimulate the cells with an appropriate agonist (e.g., Big Endothelin-1) for a short period before cell lysis.
-
Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Clarify the cell lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Technical Support Center: Optimizing SM19712 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of SM19712, a potent and selective endothelin-converting enzyme (ECE) inhibitor. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations to facilitate successful and reproducible in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SM19712?
A1: SM19712 is a nonpeptidic inhibitor of endothelin-converting enzyme (ECE).[1][2][3] ECE is a key enzyme in the endothelin signaling pathway, responsible for the proteolytic conversion of the inactive precursor, big endothelin-1 (B181129) (big ET-1), into the biologically active vasoconstrictor, endothelin-1 (ET-1).[4][5][6] By inhibiting ECE, SM19712 blocks the production of ET-1, thereby attenuating its downstream effects, which include vasoconstriction, cell proliferation, and fibrosis.[4]
Q2: What is a recommended starting dose for in vivo studies with SM19712?
A2: Published preclinical studies can provide a starting point. For instance, in a rat model of ischemic acute renal failure, intravenous bolus injections of 3, 10, and 30 mg/kg of SM19712 were shown to be effective in a dose-dependent manner.[1] In a mouse model of dextran (B179266) sodium sulfate-induced colitis, daily administration of 15 mg/kg of SM19712 attenuated some, but not all, inflammatory markers, suggesting this dose is pharmacologically active but may require optimization.[7][8] For a new experimental model, it is crucial to perform a dose-range finding study to determine the optimal dose.
Q3: How should I formulate SM19712 for in vivo administration?
A3: SM19712 is available as a monosodium salt and has a reported aqueous solubility of approximately 28 mg/mL.[1][9] This good water solubility simplifies formulation. For intravenous administration, sterile saline or phosphate-buffered saline (PBS) should be suitable vehicles. For other routes, such as oral gavage, an aqueous vehicle is also appropriate. It is always recommended to prepare fresh formulations and ensure complete dissolution before administration. A vehicle-only control group should always be included in your experiments to rule out any effects of the formulation itself.[10]
Q4: What are the potential side effects or toxicities of SM19712?
A4: There is limited publicly available information on the specific toxicity profile of SM19712. As with any investigational compound, it is essential to conduct a Maximum Tolerated Dose (MTD) study to identify the highest dose that can be administered without unacceptable toxicity.[11] General signs of toxicity in rodents to monitor include weight loss, changes in behavior (e.g., lethargy, piloerection), and signs of distress.
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vivo experiments with SM19712.
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in experimental results between animals in the same group. | - Inconsistent formulation or administration.- Individual animal differences in metabolism or disease progression. | - Ensure Homogeneous Formulation: Confirm that SM19712 is fully dissolved in the vehicle before each administration.- Standardize Administration Technique: Use consistent volumes and techniques for all animals.- Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability. |
| Lack of expected efficacy. | - Sub-optimal dose.- Inadequate bioavailability via the chosen route of administration.- Rapid clearance of the compound. | - Conduct a Dose-Response Study: Test a wider range of doses to identify an efficacious concentration.- Evaluate Pharmacokinetics (PK): A PK study can determine the concentration of SM19712 in the plasma and target tissue over time, providing insights into its absorption, distribution, metabolism, and excretion (ADME).- Consider a Different Route of Administration: If oral bioavailability is low, consider parenteral routes like intravenous or intraperitoneal injection. |
| Signs of toxicity (e.g., weight loss, lethargy). | - The administered dose is above the Maximum Tolerated Dose (MTD).- Toxicity of the vehicle. | - Determine the MTD: If not already done, perform an MTD study to establish a safe dose range.- Include a Vehicle-Only Control: This will help to distinguish between compound-related and vehicle-related toxicity.- Reduce the Dose or Dosing Frequency: If toxicity is observed at an efficacious dose, consider lowering the dose or administering it less frequently. |
Quantitative Data Summary
The following table summarizes the available in vivo dosage information for SM19712 from published studies.
| Animal Model | Route of Administration | Dose(s) | Key Findings | Reference |
| Rat (Ischemic Acute Renal Failure) | Intravenous (bolus) | 3, 10, 30 mg/kg | Dose-dependent attenuation of renal dysfunction and tissue damage. | [1] |
| Mouse (DSS-Induced Colitis) | Daily administration (route not specified) | 15 mg/kg | Attenuated histologic signs of tissue injury and inflammation. Did not significantly decrease colon shortening or myeloperoxidase levels. | [7][8] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of SM19712 that can be administered without causing dose-limiting toxicity.
Materials:
-
SM19712
-
Sterile vehicle (e.g., 0.9% saline)
-
Age- and weight-matched rodents (e.g., C57BL/6 mice, 8-10 weeks old)
-
Dosing syringes and needles
-
Animal balance
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 5 days prior to the study.
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Dose Preparation: Prepare a stock solution of SM19712 in the vehicle. Prepare serial dilutions to achieve the desired dose levels. A common starting dose could be based on the effective doses from previous studies (e.g., starting at 10 mg/kg and escalating).
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Dosing: Administer a single dose of SM19712 to a small cohort of animals (e.g., n=3-5 per group) via the intended route of administration. Include a vehicle control group.
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Observation: Monitor animals intensively for the first 4-6 hours post-dosing and then daily for 7-14 days. Record clinical signs of toxicity, including changes in body weight, behavior, posture, and grooming.
-
Dose Escalation: If no toxicity is observed, escalate the dose in a new cohort of animals (e.g., using a modified Fibonacci dose escalation scheme).
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the plasma concentration-time profile of SM19712 after a single dose.
Materials:
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SM19712
-
Sterile vehicle
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Cannulated rodents (optional, for serial blood sampling) or naive rodents
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Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single, well-tolerated dose of SM19712 to a cohort of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). For sparse sampling, different animals can be used for each time point.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of SM19712 in the plasma samples using a validated analytical method.
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Data Analysis: Plot the plasma concentration of SM19712 versus time. Calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
Visualizations
Endothelin Signaling Pathway and SM19712 Inhibition
Caption: Mechanism of SM19712 action in the endothelin signaling pathway.
Experimental Workflow for In Vivo Dose Optimization
Caption: A stepwise workflow for determining the optimal in vivo dose of SM19712.
Troubleshooting Decision Tree for In Vivo Studies
Caption: A decision tree to guide troubleshooting common in vivo study issues.
References
- 1. Protective effect of SM-19712, a novel and potent endothelin converting enzyme inhibitor, on ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel sulfonylureid-pyrazole derivative, SM-19712, a potent nonpeptidic inhibitor of endothelin converting enzyme. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. Pharmacological characterization of a novel sulfonylureid-pyrazole derivative, SM-19712, a potent nonpeptidic inhibitor of endothelin converting enzyme. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. What are ECE inhibitors and how do they work? [synapse.patsnap.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Therapeutic Effect of Endothelin-Converting Enzyme Inhibitor on Chronic Kidney Disease through the Inhibition of Endoplasmic Reticulum Stress and the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the endothelin-converting enzyme inhibitor SM-19712 in a mouse model of dextran sodium sulfate-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the endothelin converting enzyme inhibitor SM-19712 in a mouse model of dextran sodium sulfate-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labsolu.ca [labsolu.ca]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
solubility issues with SM19712 free acid in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with SM19712 free acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What are the recommended starting solvents for preparing a stock solution of this compound?
A2: For preparing a high-concentration stock solution, it is recommended to use an organic solvent in which this compound is readily soluble. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose.[5][6]
Q3: How does pH affect the solubility of this compound in aqueous solutions?
A3: As a free acid, the solubility of SM19712 is expected to be pH-dependent. In acidic to neutral aqueous solutions, it will likely exist in its less soluble, protonated form. As the pH becomes more alkaline (basic), the molecule will deprotonate to form a more soluble salt.[1][2][3][4] Therefore, increasing the pH of your aqueous buffer should enhance the solubility of this compound.
Q4: What is the mechanism of action of SM19712?
A4: SM19712 is a potent and selective inhibitor of Endothelin-Converting Enzyme (ECE).[7] ECE is a key enzyme in the endothelin signaling pathway, responsible for converting the inactive precursor "big endothelin" into the biologically active vasoconstrictor, endothelin.[8][9][10] By inhibiting ECE, SM19712 blocks the production of active endothelin, thereby modulating downstream signaling events.[8][9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The compound is "crashing out" of the solution due to the significant change in solvent polarity and its low aqueous solubility at the working concentration and pH. | 1. Increase the pH of the aqueous buffer: Try dissolving SM19712 in a buffer with a pH of 8.0 or higher to facilitate the formation of a more soluble salt. 2. Use a lower concentration: The final concentration in your assay may be above the solubility limit. Perform a solubility test with a serial dilution to determine the maximum soluble concentration in your specific aqueous medium. 3. Stepwise Dilution: Instead of a single large dilution, dilute the DMSO stock in a stepwise manner, vortexing between each step.[11] 4. Sonication: After dilution, sonicate the solution to aid in the dissolution of any small particles. |
| Cloudiness or turbidity in the final aqueous solution. | Fine, undissolved particles of this compound are suspended in the solution. | 1. Increase the pH: As with precipitation, increasing the pH of the buffer should improve solubility. 2. Gentle Warming: Gently warm the solution (e.g., to 37°C) to see if the compound dissolves. Be cautious, as prolonged heating can degrade the compound. 3. Filtration: If the turbidity persists and you need a clear solution for your experiment, you can filter the solution through a 0.22 µm filter to remove undissolved particles. Note that this will lower the effective concentration of the compound. |
| Inconsistent experimental results. | This could be due to incomplete dissolution or precipitation of the compound, leading to variations in the actual concentration in your assays. | 1. Ensure complete dissolution of the stock solution: Before preparing working solutions, visually inspect your DMSO stock to ensure there are no solid particles. If necessary, gently warm and vortex to fully dissolve. 2. Prepare fresh working solutions: Do not store diluted aqueous solutions of SM19712 for extended periods, as the compound may precipitate over time. Prepare them fresh for each experiment. 3. Include a solubility check: Before starting a large-scale experiment, perform a small-scale test to confirm the solubility of SM19712 at the desired final concentration and in the specific batch of buffer you will be using. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[11]
Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, TRIS). For enhanced solubility of this compound, adjust the pH to 8.0 or higher.
-
Initial Dilution: Perform an initial, intermediate dilution of the DMSO stock solution into the aqueous buffer. This helps to minimize the risk of precipitation. For example, dilute the 10 mM DMSO stock 1:10 in the buffer to get a 1 mM intermediate solution.
-
Final Dilution: Further dilute the intermediate solution to the final desired working concentration in the aqueous buffer.
-
Mixing: Vortex the solution gently after each dilution step.
-
Sonication (Optional): If any fine precipitate is observed, sonicate the final working solution for 5-10 minutes in a water bath sonicator.
-
Use Immediately: It is recommended to use the freshly prepared aqueous working solution for your experiments to ensure the compound remains in solution.
Summary of Expected Solubility of this compound
| Solvent | Expected Solubility | Notes |
| DMSO | High | Recommended for preparing concentrated stock solutions. |
| Ethanol | Moderate to High | Can be an alternative to DMSO for stock solutions. |
| Aqueous Buffer (pH < 7) | Low | The free acid form is likely to be poorly soluble. |
| Aqueous Buffer (pH ≥ 8) | Moderate | Increased solubility is expected due to the formation of a more soluble salt. |
Visualizations
Endothelin Signaling Pathway and Inhibition by SM19712
Caption: Inhibition of the Endothelin Signaling Pathway by SM19712.
Experimental Workflow for Solubilizing this compound
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. fiveable.me [fiveable.me]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. quora.com [quora.com]
- 4. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Endothelin converting enzyme 1 - Wikipedia [en.wikipedia.org]
- 8. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.cn [medchemexpress.cn]
preventing degradation of SM19712 in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SM19712, a potent, non-peptidic inhibitor of Endothelin-Converting Enzyme (ECE). This guide includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental setups, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is SM19712 and what is its primary mechanism of action?
A1: SM19712 is a small molecule inhibitor of Endothelin-Converting Enzyme (ECE). ECE is a key enzyme in the endothelin signaling pathway, responsible for converting the inactive precursor, big endothelin, into the biologically active vasoconstrictor, endothelin. By inhibiting ECE, SM19712 blocks the production of active endothelin, thereby modulating downstream physiological effects.
Q2: What are the recommended storage and handling conditions for SM19712?
A2: To ensure the stability and activity of SM19712, it is crucial to adhere to the following storage and handling conditions:
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | To minimize thermal degradation. |
| Light Exposure | Store in the dark (amber vial) | To prevent potential photodegradation. |
| Moisture | Store in a dry environment | To avoid hydrolysis of the sulfonylurea moiety. |
| Solvent for Stock | Dimethyl sulfoxide (B87167) (DMSO) | Ensures good solubility and stability of the stock solution. |
| Aqueous Solutions | Prepare fresh for each experiment | To minimize hydrolysis in aqueous buffers. |
Q3: What is the solubility of SM19712?
A3: SM19712 exhibits the following solubility characteristics:
| Solvent | Approximate Solubility |
| Water | ~28 mg/mL |
| DMSO | Readily soluble |
It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental buffer to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Q4: What are the potential degradation pathways for SM19712?
A4: Based on its chemical structure, a sulfonylureid-pyrazole derivative, the primary degradation pathway for SM19712 is likely hydrolysis of the sulfonylurea bridge. This degradation is accelerated in both acidic and basic aqueous solutions and is also temperature-dependent.[1][2][3][4][5] The pyrazole (B372694) ring itself is generally stable under oxidative conditions.[6][7]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with SM19712.
Issue 1: Inconsistent or lower-than-expected ECE inhibition.
| Possible Cause | Troubleshooting Step |
| Degradation of SM19712 | - Prepare fresh working solutions of SM19712 from a DMSO stock for each experiment. - Avoid prolonged storage of aqueous solutions. - Ensure the pH of your assay buffer is near neutral (pH 7.0-7.4) to minimize hydrolysis.[1][2] |
| Incorrect Concentration | - Verify the concentration of your stock solution. - Perform a concentration-response curve to confirm the IC50 value in your specific assay conditions. |
| Enzyme Inactivity | - Ensure the ECE enzyme is properly stored and handled according to the manufacturer's instructions. - Include a positive control inhibitor (e.g., phosphoramidon) to verify enzyme activity. |
| Assay Conditions | - Optimize incubation times and temperatures. - Ensure all reagents are at the recommended temperature before starting the assay. |
Issue 2: Precipitation of SM19712 in aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low Solubility | - Ensure the final concentration of DMSO is sufficient to maintain solubility, but still compatible with your assay (typically ≤ 0.5%). - If precipitation persists, consider a gentle warming of the solution or brief sonication. |
| Buffer Composition | - High salt concentrations in the buffer may reduce the solubility of SM19712. If possible, test lower salt concentrations. |
Issue 3: High background signal in the assay.
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | - Use high-purity water and reagents for all buffers and solutions. - Filter-sterilize buffers to remove any particulate matter. |
| Non-specific Binding | - If using an antibody-based detection method (e.g., ELISA), ensure proper blocking steps are included. |
| Autofluorescence | - If using a fluorescence-based assay, check for autofluorescence of SM19712 or other components at the excitation and emission wavelengths used. |
Experimental Protocols
Protocol 1: In Vitro Endothelin-Converting Enzyme (ECE) Inhibition Assay (Fluorometric)
This protocol provides a general method for determining the inhibitory activity of SM19712 on ECE using a fluorometric assay kit.
Materials:
-
Recombinant human ECE-1
-
Fluorogenic ECE substrate
-
SM19712
-
Phosphoramidon (positive control inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
DMSO
-
Black, flat-bottom 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Prepare SM19712 and Control Dilutions:
-
Prepare a 10 mM stock solution of SM19712 in DMSO.
-
Perform serial dilutions of the SM19712 stock solution in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).
-
Prepare similar dilutions for the positive control inhibitor, phosphoramidon.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest SM19712 concentration.
-
-
Enzyme Preparation:
-
Dilute the recombinant human ECE-1 in assay buffer to the desired working concentration as recommended by the manufacturer. Keep the enzyme on ice.
-
-
Assay Reaction:
-
Add 20 µL of the diluted SM19712, phosphoramidon, or vehicle control to the wells of the 96-well plate.
-
Add 60 µL of the diluted ECE-1 enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiate the Reaction:
-
Prepare the fluorogenic ECE substrate solution in assay buffer according to the manufacturer's instructions.
-
Add 20 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 340/420 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of SM19712 and the controls.
-
Calculate the percent inhibition for each SM19712 concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the SM19712 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Endothelin-Converting Enzyme (ECE) Signaling Pathway and the inhibitory action of SM19712.
Caption: General experimental workflow for an in vitro ECE inhibition assay with SM19712.
Caption: A logical troubleshooting workflow for addressing inconsistent experimental results.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Transformation kinetics and mechanism of the sulfonylurea herbicides pyrazosulfuron ethyl and halosulfuron methyl in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of sulfonylurea herbicides in soils and aqueous solutions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis and biodegradation of sulfonylurea herbicides in aqueous buffers and anaerobic water‐sediment systems: Assessing fate pathways using molecular descriptors | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 7. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Investigating Potential Off-Target Effects of SM19712
Disclaimer: Publicly available information regarding the specific off-target effects of SM19712, a nonpeptidic inhibitor of endothelin-converting enzyme, is limited.[1] This technical support guide provides a general framework for researchers, scientists, and drug development professionals to investigate and troubleshoot potential off-target effects of novel small molecule inhibitors like SM19712. The principles and protocols described here are based on established methodologies for characterizing kinase inhibitors and other small molecules.[2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when working with a small molecule inhibitor like SM19712?
A1: Off-target effects are unintended interactions of a drug or compound with cellular components other than its primary therapeutic target.[4][6] For small molecule inhibitors, this can involve binding to other enzymes, receptors, or signaling proteins.[4] These unintended interactions are a significant concern because they can lead to:
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Misleading experimental results: An observed cellular phenotype might be incorrectly attributed to the inhibition of the intended target when it is actually caused by an off-target effect.[4][7]
-
Cellular toxicity: Inhibition of essential cellular proteins can lead to unexpected cytotoxicity.[4][6]
-
Activation of compensatory signaling pathways: Cells may adapt to the inhibition of one pathway by upregulating another, which can complicate data interpretation.[4]
Q2: My cells are showing a different or more potent phenotype than expected after treatment with SM19712. Could this be due to off-target effects?
A2: Yes, an unexpected or exaggerated cellular phenotype is a common indicator of potential off-target activity.[3][4] This could arise if SM19712 inhibits other proteins that are critical in the signaling pathway you are studying or in parallel pathways. It is crucial to validate that the observed effect is due to the inhibition of the intended target.
Q3: I'm observing significant cell death at concentrations where I expect to see specific inhibition of the target. What does this suggest?
A3: High cytotoxicity at or near the effective concentration for the primary target may suggest that SM19712 is hitting one or more off-targets that are essential for cell survival.[3][4] A large discrepancy between the cytotoxic IC50 and the on-target IC50 can be indicative of off-target toxicity.[4]
Q4: How can I begin to investigate the potential off-target effects of SM19712 in my cellular model?
A4: A systematic approach is recommended. Start by performing a broad biochemical screen, such as a kinase selectivity panel, to identify potential off-target interactions.[3][4] Subsequently, you should validate any identified off-targets in a cellular context to confirm their relevance to your experimental system.[8]
Troubleshooting Guide: Unexpected Experimental Outcomes
| Problem | Potential Cause | Recommended Action(s) | Rationale |
| Unexpectedly high cytotoxicity at effective concentrations | Off-target inhibition of a protein essential for cell survival. | 1. Perform a broad-panel kinase or enzyme screen.[4] 2. Compare the cytotoxic IC50 with the on-target IC50.[4] 3. Test a structurally distinct inhibitor of the same primary target.[4] | 1. To identify unintended targets.[4] 2. A large difference suggests off-target toxicity.[4] 3. If cytotoxicity persists with a different chemical scaffold, it may be an on-target effect.[4] |
| Inconsistent phenotypic results across different cell lines | Cell line-specific expression of off-target proteins. | 1. Characterize the proteome or transcriptome of your cell lines. 2. Validate on-target engagement in each cell line (e.g., via a target engagement assay or downstream signaling marker).[4] | 1. To determine if a potential off-target is highly expressed in the more sensitive cell line.[4] 2. To confirm the inhibitor is active on its intended target in all tested systems.[4] |
| Lack of expected phenotype despite confirmed target inhibition | 1. Activation of compensatory signaling pathways.[4] 2. The inhibited target is not critical for the observed phenotype in your model system. | 1. Probe for the activation of known compensatory pathways using Western blotting (e.g., p-AKT, p-ERK).[4] 2. Use genetic approaches (e.g., siRNA/shRNA or CRISPR) to validate the target's role.[4] | 1. To determine if the cell is adapting to the target's inhibition.[4] 2. Genetic methods provide an orthogonal approach to confirm the target's involvement in the phenotype.[4] |
| Paradoxical increase in a signaling pathway marker | Off-target inhibition of an upstream negative regulator of the pathway. | 1. Examine kinome profiling data for potential off-target kinases that are known negative regulators. 2. Validate the effect on the putative off-target in a cellular assay. | 1. To identify a plausible off-target responsible for the paradoxical effect. 2. To confirm the off-target interaction at the cellular level. |
Quantitative Data Summary
The following tables present hypothetical data from off-target screening assays for SM19712.
Table 1: Hypothetical Kinase Selectivity Profile of SM19712
| Kinase Target | Percent Inhibition at 1 µM SM19712 | IC50 (nM) |
| ECE-1 (On-target) | 98% | 15 |
| Kinase A | 85% | 150 |
| Kinase B | 62% | 800 |
| Kinase C | 15% | >10,000 |
| Kinase D | 5% | >10,000 |
Table 2: Cellular Target Engagement and Phenotypic Response
| Cell Line | On-Target EC50 (p-Substrate reduction, nM) | Off-Target EC50 (p-Substrate of Kinase A, nM) | Cell Viability EC50 (nM) |
| Cell Line X | 50 | 450 | 500 |
| Cell Line Y | 65 | >10,000 | >10,000 |
Key Experimental Protocols
Protocol 1: Broad-Panel Kinase Selectivity Screen (Biochemical Assay)
Objective: To identify potential off-target kinase interactions of SM19712 in a cell-free system.
Methodology:
-
Compound Preparation: Prepare serial dilutions of SM19712 in DMSO. A common screening concentration is 1 µM.
-
Assay Panel: Submit the compound to a commercial service that offers a large panel of purified, active kinases (e.g., 255-kinase panel).[9]
-
Kinase Reaction: In a multi-well plate, combine the inhibitor dilutions with each kinase, a suitable substrate (peptide or protein), and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[10]
-
Detection: Stop the reaction and measure the amount of product generated. This is often done using a luminescence-based assay that quantifies the amount of ADP produced (e.g., ADP-Glo™).[10]
-
Data Analysis: The activity of each kinase in the presence of SM19712 is compared to a vehicle control (e.g., DMSO). Results are expressed as the percentage of inhibition. Follow-up dose-response curves are then generated for any significant off-targets to determine their IC50 values.[4]
Protocol 2: Cellular Target Engagement Assay (Western Blot)
Objective: To confirm that SM19712 engages its intended target and a potential off-target (e.g., Kinase A from the biochemical screen) in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cells that express both the on-target and the potential off-target protein to 70-80% confluency. Treat the cells with a dose-range of SM19712 for a specified time (e.g., 2-4 hours).[10]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the phosphorylated substrate of the on-target and the off-target kinase.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip the membrane and re-probe with antibodies for the total substrate proteins or a loading control (e.g., GAPDH, β-actin) to normalize the data.
Visualizations
Caption: Hypothetical signaling effects of SM19712.
Caption: Experimental workflow for off-target validation.
Caption: Troubleshooting logic for unexpected phenotypes.
References
- 1. amsbio.com [amsbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Data from SM19712 Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SM19712 in endothelin-converting enzyme (ECE) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is SM19712 and what is its primary target?
SM19712 is a potent, nonpeptidic inhibitor of endothelin-converting enzyme (ECE). Its primary target is ECE-1, a key enzyme in the endothelin signaling pathway.
Q2: What is the mechanism of action of SM19712?
SM19712 acts as an inhibitor of endothelin-converting enzyme. ECE-1 is a metalloprotease that catalyzes the conversion of the inactive precursor Big Endothelin-1 (Big ET-1) into the potent vasoconstrictor Endothelin-1 (ET-1). By inhibiting ECE-1, SM19712 blocks the production of mature ET-1.
Q3: What are the common assay formats for measuring ECE-1 inhibition?
Common assay formats for measuring ECE-1 inhibition include:
-
Fluorometric Assays: These assays use a quenched fluorogenic substrate that, when cleaved by ECE-1, releases a fluorescent signal. The inhibition is measured as a decrease in the rate of fluorescence increase.
-
ELISA (Enzyme-Linked Immunosorbent Assay): These assays quantify the amount of Endothelin-1 produced. Inhibition is measured by a decrease in the amount of ET-1 detected.[1][2][3]
Q4: What are the critical components of an ECE-1 inhibition assay?
A typical ECE-1 inhibition assay includes:
-
ECE-1 Enzyme: The purified, active enzyme.
-
ECE-1 Substrate: A specific substrate for ECE-1, which can be a fluorogenic peptide or Big ET-1.
-
Inhibitor: The test compound, SM19712.
-
Assay Buffer: A buffer solution that maintains the optimal pH and ionic strength for enzyme activity.[4]
-
Detection System: A microplate reader capable of measuring fluorescence or absorbance, depending on the assay format.
Troubleshooting Unexpected Data
This section addresses common issues that may arise during SM19712 inhibition assays.
Q5: My IC50 value for SM19712 is higher than expected, indicating lower potency. What are the potential causes?
Several factors can lead to an apparent decrease in inhibitor potency. The following table summarizes potential causes and solutions.
| Potential Cause | Recommended Solution(s) |
| Inaccurate Inhibitor Concentration | - Verify the initial weighing and all subsequent dilution calculations.[5] - Ensure SM19712 is fully dissolved in the assay buffer. Check for any precipitation.[5] - Prepare fresh dilutions from a new stock solution. |
| Degraded Inhibitor | - Use a fresh aliquot of SM19712. - Store stock solutions in small, single-use aliquots at the recommended temperature to avoid freeze-thaw cycles. |
| High Enzyme Concentration | - Use the lowest enzyme concentration that provides a robust and linear signal. An excessively high enzyme concentration will require a higher inhibitor concentration to achieve 50% inhibition.[5] |
| High Substrate Concentration | - If SM19712 is a competitive inhibitor, a high substrate concentration will lead to a higher apparent IC50. Consider using a substrate concentration at or below the Km value. |
| Incorrect Assay Buffer Conditions | - Verify the pH and ionic strength of the assay buffer. Deviations from optimal conditions can affect both enzyme activity and inhibitor binding.[6] |
Q6: I am observing little to no inhibition, even at high concentrations of SM19712. What should I check?
| Potential Cause | Recommended Solution(s) |
| Inactive Inhibitor | - Confirm the integrity of the SM19712 stock. Prepare a fresh stock solution if necessary. |
| Inactive Enzyme | - Run a positive control experiment with a known, active ECE-1 enzyme to ensure its activity.[5] - Avoid multiple freeze-thaw cycles of the enzyme stock.[4] |
| Incorrect Assay Setup | - Double-check the concentrations and addition of all assay components (enzyme, substrate, inhibitor, buffer). |
| Substrate Degradation | - Ensure the substrate has been stored correctly and has not degraded. |
Q7: My data shows high variability between replicate wells. How can I improve consistency?
| Potential Cause | Recommended Solution(s) |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques.[7] - Prepare a master mix of reagents where possible to minimize pipetting steps.[6] |
| Incomplete Mixing | - Ensure all reagents are thoroughly mixed before and after addition to the assay plate. |
| Plate Edge Effects | - Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with assay buffer or water to maintain humidity. |
| Compound Precipitation | - Visually inspect the wells for any signs of inhibitor precipitation. If observed, reconsider the solvent and final concentration of SM19712. |
Q8: The dose-response curve for SM19712 is unusually steep. What could this indicate?
An unusually steep dose-response curve can be a sign of an assay artifact.[8][9][10]
| Potential Cause | Recommended Solution(s) |
| Compound Aggregation | - Small molecules can form aggregates at higher concentrations, which can non-specifically inhibit enzymes. - Solution: Perform the assay in the presence and absence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the potency of SM19712 is significantly reduced in the presence of the detergent, aggregation is a likely cause. |
| Stoichiometric Inhibition (Tight Binding) | - If the inhibitor binds very tightly to the enzyme, the IC50 value may become dependent on the enzyme concentration. - Solution: Vary the enzyme concentration in the assay. A linear relationship between the IC50 and the enzyme concentration is indicative of tight-binding inhibition.[8] |
Q9: I am seeing a high background signal in my fluorescence-based ECE-1 assay. What are the common causes?
| Potential Cause | Recommended Solution(s) |
| Autofluorescence of SM19712 | - Measure the fluorescence of SM19712 alone in the assay buffer at the same excitation and emission wavelengths used for the assay. If it is fluorescent, this background will need to be subtracted from the assay wells. |
| Contaminated Reagents | - Use fresh, high-purity reagents and solvents. |
| Light Scattering | - Compound precipitation can cause light scattering, leading to an artificially high fluorescence signal. - Solution: Centrifuge the plate before reading or visually inspect for precipitates. |
Q10: My fluorescence signal is decreasing with increasing SM19712 concentration, even in the absence of the enzyme. What is happening?
This phenomenon is likely due to fluorescence quenching. The inhibitor molecule may be absorbing the light emitted by the fluorophore.
-
Solution: To confirm quenching, run a control experiment with the fluorescent product of the enzyme reaction and increasing concentrations of SM19712. A decrease in fluorescence in this setup will confirm quenching.
Recommended Control Experiments
To ensure the reliability of your SM19712 inhibition data, the following controls should be included in your experiments.
| Control | Purpose | Expected Outcome |
| No Enzyme Control | To measure the background signal from the substrate and buffer. | Signal should be at or near the baseline. |
| No Substrate Control | To check for any intrinsic activity or contamination in the enzyme preparation. | Signal should be at or near the baseline. |
| Positive Control (No Inhibitor) | Represents 100% enzyme activity. | Maximum signal for the assay. |
| Vehicle Control (e.g., DMSO) | To ensure the solvent used to dissolve SM19712 does not affect enzyme activity. | Signal should be comparable to the positive control. |
| Known Inhibitor Control | To validate the assay's ability to detect inhibition. | Should show significant inhibition of enzyme activity. |
| Inhibitor Alone Control | To check for compound interference (autofluorescence or quenching). | Should be run in the absence of enzyme and substrate. |
Visualizing Key Processes
Caption: Simplified ECE-1 signaling pathway and the inhibitory action of SM19712.
Caption: General experimental workflow for an ECE-1 inhibition assay.
Caption: Logical troubleshooting workflow for unexpected IC50 values.
Experimental Protocols
Protocol 1: Fluorometric Endothelin-Converting Enzyme-1 (ECE-1) Inhibition Assay
This protocol provides a general framework for a fluorometric ECE-1 inhibition assay. Specific concentrations and incubation times may need to be optimized.
Materials:
-
Recombinant human ECE-1
-
Fluorogenic ECE-1 substrate
-
SM19712
-
ECE-1 Assay Buffer (e.g., Tris-HCl with appropriate pH and additives)
-
DMSO (for dissolving SM19712)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare SM19712 Dilutions: Prepare a serial dilution of SM19712 in DMSO, and then dilute further into the ECE-1 Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Assay Plate Setup:
-
Add 50 µL of ECE-1 Assay Buffer to all wells.
-
Add 10 µL of the diluted SM19712 or vehicle control to the appropriate wells.
-
Add 20 µL of diluted ECE-1 enzyme to all wells except the "No Enzyme Control" wells. Add 20 µL of assay buffer to these wells instead.
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the ECE-1 substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the "No Enzyme Control" from all other wells.
-
Calculate the percent inhibition for each SM19712 concentration relative to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the SM19712 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Assay to Test for Compound Aggregation
This protocol is designed to determine if the observed inhibition by SM19712 is due to the formation of aggregates.
Procedure:
-
Follow the procedure for the Fluorometric ECE-1 Inhibition Assay (Protocol 1) with one key modification.
-
Prepare two sets of assay buffers:
-
Buffer A: Standard ECE-1 Assay Buffer.
-
Buffer B: ECE-1 Assay Buffer containing 0.01% (v/v) Triton X-100.
-
-
Run the full SM19712 dose-response curve in parallel using both Buffer A and Buffer B.
-
Data Interpretation:
-
If SM19712 is a true inhibitor, the IC50 values obtained in both buffers should be similar.
-
If SM19712 is acting as an aggregator, the IC50 value will be significantly higher (i.e., the compound will appear less potent) in the presence of Triton X-100 (Buffer B), as the detergent disrupts the formation of aggregates.
-
References
- 1. abclonal-us.oss-us-east-1.aliyuncs.com [abclonal-us.oss-us-east-1.aliyuncs.com]
- 2. Human ECE1 ELISA Kit [ABIN6955575] - Plasma, Serum, Tissue Homogenate [antikoerper-online.de]
- 3. Human EDN1 (Endothelin-1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. content.abcam.com [content.abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. files.docking.org [files.docking.org]
- 9. Interpreting steep dose-response curves in early inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: SM19712 In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and improving the in vivo efficacy of the novel YAP-TEAD inhibitor, SM19712.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SM19712?
A1: SM19712 is a small molecule inhibitor that disrupts the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors. This interaction is a critical downstream step in the Hippo signaling pathway, which is frequently dysregulated in various cancers. By inhibiting the YAP-TEAD interaction, SM19712 prevents the transcription of genes involved in cell proliferation, survival, and migration.
Q2: What are the common causes of suboptimal in vivo efficacy with SM19712?
A2: Suboptimal in vivo efficacy of SM19712 can stem from several factors, including poor pharmacokinetic properties (e.g., low bioavailability, rapid clearance), inadequate target engagement in the tumor tissue, the development of resistance mechanisms, or issues with the experimental model itself.
Q3: How can I confirm target engagement of SM19712 in my in vivo model?
A3: Target engagement can be assessed by measuring the expression of known YAP-TEAD target genes in tumor lysates via qPCR or by performing pharmacodynamic assays such as immunohistochemistry (IHC) to evaluate the levels of downstream markers.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with SM19712 and provides potential solutions.
| Issue | Potential Cause | Recommended Action |
| High variability in tumor response between animals. | Inconsistent drug administration, differences in tumor establishment, or animal health. | Refine dosing technique for consistency. Ensure uniform tumor cell implantation and monitor animal health closely throughout the study. |
| Initial tumor regression followed by relapse. | Development of acquired resistance. | Analyze resistant tumors for potential mutations in the Hippo pathway or upregulation of bypass signaling pathways. Consider combination therapy with other agents. |
| Lack of correlation between in vitro and in vivo efficacy. | Poor bioavailability or rapid metabolism of SM19712 in vivo. | Perform pharmacokinetic studies to determine the plasma and tumor concentrations of SM19712. Consider formulation optimization or alternative routes of administration. |
| No significant tumor growth inhibition at tolerated doses. | Insufficient target engagement at the tumor site. | Increase the dosing frequency or concentration if tolerated. Evaluate target gene expression in tumor tissue to confirm pathway inhibition. |
Experimental Protocols
Protocol 1: Assessment of YAP-TEAD Target Gene Expression by qPCR
-
Tumor Homogenization: Excise tumors from control and SM19712-treated animals. Snap-freeze in liquid nitrogen and store at -80°C. Homogenize the frozen tissue in a suitable lysis buffer (e.g., TRIzol).
-
RNA Extraction: Extract total RNA from the homogenized tissue using a standard RNA isolation kit. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes for known YAP-TEAD target genes (e.g., CTGF, CYR61). Normalize the expression levels to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative fold change in gene expression between the SM19712-treated and control groups using the ΔΔCt method.
Visualized Pathways and Workflows
Caption: The Hippo signaling pathway and the mechanism of action of SM19712.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of SM19712.
Caption: A logical workflow for troubleshooting suboptimal in vivo efficacy of SM19712.
Technical Support Center: ECE Inhibitor Experiments
Welcome to the technical support center for Endothelin-Converting Enzyme (ECE) inhibitor experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common pitfalls and ensure the successful execution of their experiments.
General & Inhibitor-Specific FAQs
This section addresses common questions regarding ECE inhibitors, their properties, and their use in experiments.
Q1: What are the most common ECE inhibitors and what are their primary targets?
The most widely used ECE inhibitor in research is phosphoramidon (B1677721) , a metalloprotease inhibitor derived from Streptomyces tanashiensis. Its primary targets include Endothelin-Converting Enzyme (ECE), Neutral Endopeptidase (NEP, also known as Neprilysin), and thermolysin.[1] It has also been shown to weakly inhibit Angiotensin-Converting Enzyme (ACE). Another inhibitor mentioned in research is CGS 26303 , which is considered more specific for ECE-1 than phosphoramidon.[2]
Q2: My phosphoramidon solution seems to be losing activity. How should I prepare and store it?
Loss of phosphoramidon activity is a common issue and typically stems from improper preparation or storage.
-
Preparation: It is recommended to dissolve phosphoramidon disodium (B8443419) salt in high-purity sterile water. Stock solutions of up to 100 mM in water are feasible.
-
Storage: For long-term stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C. Aqueous stock solutions are generally stable for at least one month at this temperature.
It is not recommended to store working dilutions in complex biological media (e.g., cell culture medium) for extended periods, as the pH and various components can affect stability. Always prepare fresh working solutions for each experiment.
Q3: I'm observing inconsistent inhibition with phosphoramidon across different experiments. What could be the cause?
Inconsistent results are often linked to factors that affect inhibitor potency. One of the most critical factors is pH . The inhibitory potency of phosphoramidon and other ECE inhibitors against ECE-1 is highly pH-dependent.[3] ECE-1's optimal activity for its natural substrate, big endothelin-1 (B181129) (big ET-1), is at a neutral pH (around 7.0), but its ability to cleave other substrates like bradykinin (B550075) is optimal at a more acidic pH (5.6-5.8).[3] Ensure your assay buffer pH is optimized and consistent for your specific enzyme-substrate system.
Q4: Are there any off-target effects I should be aware of when using ECE inhibitors in cell culture?
Yes. Besides inhibiting other metalloproteases (see selectivity data in Table 1), some ECE inhibitors can have unexpected effects on cells. For example, prolonged incubation (e.g., 16 hours) with phosphoramidon or CGS 26303 has been shown to markedly elevate the intracellular expression of ECE-1a and ECE-1b isoforms.[2][4] This is not due to increased transcription but rather an inhibition of intracellular protein degradation.[4] This feedback mechanism could lead to a decreased response in long-term treatments and is a critical factor to consider when interpreting data from chronic exposure experiments.[4]
Troubleshooting Guides
This section provides structured guidance for resolving specific issues encountered during your experiments.
Guide 1: Low or No ECE Inhibition Observed
Q: I've added my ECE inhibitor, but I'm seeing little to no reduction in enzyme activity. What should I check?
A: This is a frequent issue that can often be resolved by systematically checking your reagents and assay conditions. Follow these steps:
-
Verify Inhibitor Concentration and Potency:
-
Concentration: Double-check your dilution calculations. Ensure the final concentration in the assay is appropriate to achieve inhibition. Refer to known IC50 values (see Table 1) as a starting point.
-
Activity: Your inhibitor may have degraded. Prepare a fresh stock solution from powder. Ensure it has been stored correctly (e.g., -20°C, protected from light and moisture). Avoid multiple freeze-thaw cycles.
-
-
Check Assay Buffer Conditions:
-
pH: Confirm the pH of your assay buffer is optimal for ECE-1 activity (typically neutral pH for big ET-1 conversion).[5] Inhibitor potency can be dramatically affected by pH.[3]
-
Interfering Substances: Ensure your buffer does not contain strong chelating agents like EDTA (unless used as a control), as ECE is a zinc-dependent metalloprotease.
-
-
Confirm Enzyme Activity:
-
Run a positive control without any inhibitor to confirm that the enzyme is active. If the enzyme activity is low, the inhibition window will be too narrow to detect. Use fresh enzyme or a new batch if necessary.
-
-
Review Assay Protocol:
-
Incubation Time: Ensure you are pre-incubating the enzyme and inhibitor for a sufficient time before adding the substrate to allow for binding.
-
Reagent Addition Order: Confirm that reagents are being added in the correct sequence as specified by your protocol.
-
Guide 2: High Background or Inconsistent ELISA Results
Q: When measuring Endothelin-1 (ET-1) levels via ELISA to assess inhibitor efficacy, my results are variable and have high background. What are the common causes?
A: High background and variability in ELISA assays often point to issues with sample handling, washing steps, or reagent preparation.
-
Sample Preparation and Handling:
-
Washing Steps:
-
Insufficient Washing: This is a primary cause of high background. Ensure all wells are completely filled and aspirated during each wash step. Increase the number of washes if necessary.
-
Technique: Use an automated plate washer for consistency if available. If washing manually, be vigorous but avoid splashing between wells.
-
-
Reagent and Plate Issues:
-
Cross-Contamination: Use fresh pipette tips for each standard, sample, and reagent.
-
Incubation Times/Temperatures: Adhere strictly to the incubation times and temperatures specified in the kit protocol.[6] Inconsistent timing can lead to high variability.
-
Plate Sealing: Properly seal plates during incubation to prevent evaporation and edge effects.
-
-
Standard Curve Problems:
-
If the standard curve is poor, all calculated sample concentrations will be inaccurate. Ensure standards are prepared correctly and that the curve fits the expected shape.
-
Data & Protocols
Quantitative Data: Inhibitor Selectivity
The selectivity of an inhibitor is crucial for interpreting experimental results. Phosphoramidon, for instance, is a potent inhibitor of Neutral Endopeptidase (NEP) in addition to ECE-1. This lack of selectivity is a common pitfall if not accounted for in the experimental design.
| Inhibitor | Target Enzyme | IC50 | Notes |
| Phosphoramidon | ECE-1 | 3.5 µM | Also inhibits NEP and, weakly, ACE.[1] |
| NEP | 34 nM | Over 100-fold more potent against NEP than ECE-1.[1] | |
| ACE | 78 µM | Weakly inhibits ACE.[1] | |
| CGS 26303 | ECE-1 | 410 nM | Considered more specific for ECE-1 than phosphoramidon.[2] |
Table 1: Comparison of IC50 values for common ECE inhibitors against ECE-1 and other metalloproteases.
Experimental Protocols
Protocol 1: ECE-1 Activity Assay (Fluorometric)
This protocol is adapted from commercially available fluorometric assay kits and provides a general framework for measuring ECE-1 activity.[7][8]
Materials:
-
ECE-1 Assay Buffer (e.g., 50 mM MES, pH 6.5-7.0)
-
Recombinant ECE-1 Enzyme
-
ECE-1 Fluorogenic Substrate (e.g., MCA-based peptide)
-
Test Inhibitor (e.g., phosphoramidon)
-
96-well black microplate, suitable for fluorescence
-
Fluorescence microplate reader (Ex/Em = 320/420 nm)
Procedure:
-
Reagent Preparation:
-
Warm the ECE-1 Assay Buffer to 37°C.[7]
-
Prepare serial dilutions of your test inhibitor in Assay Buffer. Include a vehicle-only control.
-
Dilute the ECE-1 enzyme in Assay Buffer to the desired working concentration. Keep on ice.
-
Dilute the ECE-1 substrate in Assay Buffer. Protect from light.
-
-
Assay Execution:
-
Add 50 µL of your diluted inhibitor or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of the diluted ECE-1 enzyme solution to each well.
-
Include necessary controls:
-
Positive Control (100% Activity): Enzyme + Vehicle (no inhibitor)
-
Negative Control (No Enzyme): Assay Buffer only (no enzyme)
-
-
Gently tap the plate to mix and pre-incubate for 15-20 minutes at 37°C to allow the inhibitor to bind to the enzyme.[8]
-
Initiate the reaction by adding 25 µL of the diluted substrate to all wells. The final volume should be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity in kinetic mode for 30-60 minutes (Ex/Em = 320/420 nm).[7]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the "No Enzyme" control from all other readings.
-
Determine the percent inhibition for each inhibitor concentration relative to the "Positive Control".
-
Plot percent inhibition versus inhibitor concentration to determine the IC50 value.
-
Protocol 2: Endothelin-1 (ET-1) Measurement (ELISA)
This protocol provides a general workflow for a sandwich ELISA to quantify ET-1 in samples like cell culture supernatant, adapted from commercial kit instructions.[9][10][11]
Materials:
-
Microplate pre-coated with an anti-ET-1 antibody
-
ET-1 standards
-
Sample diluent/Assay buffer
-
Biotinylated detection antibody specific for ET-1
-
Streptavidin-HRP conjugate
-
TMB Substrate Solution
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Wash Buffer
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare serial dilutions of the ET-1 standard in the appropriate diluent to generate a standard curve.
-
Prepare samples. If using cell culture supernatant, centrifuge to remove particulates. Dilute samples as necessary.
-
-
Assay Execution:
-
Add 100 µL of standard or sample to the appropriate wells.
-
Cover the plate and incubate for 1-2 hours at 37°C or as specified by the kit.[11]
-
Aspirate the liquid from each well and wash the plate 3-5 times with Wash Buffer. Pat the plate dry on absorbent paper after the final wash.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Cover the plate and incubate for 1 hour at 37°C.[11]
-
Aspirate and wash the plate as in step 2.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.[11]
-
Aspirate and wash the plate as in step 2.
-
-
Signal Development and Measurement:
-
Add 90 µL of TMB Substrate Solution to each well.
-
Incubate for 15-20 minutes at 37°C in the dark. A blue color will develop.[6]
-
Add 50 µL of Stop Solution to each well. The color will change to yellow.
-
Read the absorbance of each well at 450 nm within 10-15 minutes of adding the Stop Solution.
-
-
Data Analysis:
-
Subtract the absorbance of the blank well from all other readings.
-
Plot the absorbance values for the standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of ET-1 in your samples.
-
Diagrams
Signaling Pathway and Experimental Logic
Visualizing the biological pathway and experimental workflows can help in designing experiments and troubleshooting unexpected results.
References
- 1. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The peptidase inhibitor CGS-26303 increases endothelin converting enzyme-1 expression in endothelial cells through accumulation of big endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitor potencies and substrate preference for endothelin-converting enzyme-1 are dramatically affected by pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The peptidase inhibitor CGS-26303 increases endothelin converting enzyme-1 expression in endothelial cells through accumulation of big endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of phosphoramidon-sensitive metalloproteinases with endothelin-converting enzyme activity in porcine lung membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cloud-clone.com [cloud-clone.com]
- 7. assaygenie.com [assaygenie.com]
- 8. content.abcam.com [content.abcam.com]
- 9. arborassays.com [arborassays.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Human EDN1 (Endothelin-1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
mitigating cytotoxicity of SM19712 in cell-based assays
Welcome to the technical support center for SM-19712. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential cytotoxicity of SM-19712 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is SM-19712 and what is its mechanism of action?
A1: SM-19712 is a potent, nonpeptidic inhibitor of Endothelin-Converting Enzyme (ECE).[1] ECE is a key enzyme in the biosynthesis of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor. By inhibiting ECE, SM-19712 blocks the production of ET-1.[1] In preclinical models, it has shown protective effects against ischemia/reperfusion-induced renal injury in rats by suppressing the elevation of renal ET-1.[1]
Q2: Is cytotoxicity expected with SM-19712?
A2: The available literature on SM-19712 focuses on its protective effects in an in vivo model and does not provide a cytotoxic profile in cultured cells.[1] However, like many small molecule inhibitors, SM-19712 may exhibit cytotoxicity at certain concentrations.[2] This can be cell-line specific and dependent on factors like compound concentration and exposure duration.[3][4] It is crucial to establish a dose-response curve to determine the cytotoxic potential in your specific experimental system.[4]
Q3: How can I differentiate between on-target and off-target cytotoxicity?
A3: Differentiating on-target from off-target effects is a critical step in understanding unexpected cytotoxicity.[5][6][7]
-
On-target effects are adverse effects resulting from the exaggerated modulation of ECE, the intended target.[6][7]
-
Off-target effects are adverse effects caused by the modulation of other, unintended targets.[6][7]
A key strategy is to test SM-19712 in cell lines that do not express ECE. If cytotoxicity persists in these cells, it strongly suggests an off-target mechanism.[8] Another approach is to use a structurally different ECE inhibitor; if it recapitulates the desired phenotype without the same cytotoxic profile, the toxicity of SM-19712 is likely off-target.[8]
Q4: Could the solvent used to dissolve SM-19712 be causing the cytotoxicity?
A4: Yes. Solvents like DMSO can be toxic to cells, especially at higher concentrations. It is recommended to keep the final solvent concentration low (typically ≤ 0.1%) and consistent across all wells, including a "vehicle-only" control group that receives the solvent but not the compound.[4]
Troubleshooting Guide: Unexpected Cytotoxicity
If you observe higher-than-expected cytotoxicity in your experiments with SM-19712, follow this systematic approach to identify and resolve the issue.
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Issue 1: High cytotoxicity observed at all tested concentrations.
-
Potential Cause:
-
Solution:
-
Verify Solvent Concentration: Ensure the final solvent concentration does not exceed 0.1% and run a vehicle-only control.[4]
-
Prepare Fresh Dilutions: Make a fresh stock of SM-19712 and perform new serial dilutions.
-
Check for Contamination: Visually inspect cultures for signs of contamination and consider performing a mycoplasma test.
-
Issue 2: Cytotoxicity results are not reproducible.
-
Potential Cause:
-
Solution:
-
Standardize Cell Seeding: Use a cell counter for accurate seeding and ensure a homogenous cell suspension.
-
Assess Compound Stability: For long-term experiments, consider refreshing the media with a new compound at regular intervals.[4]
-
Refine Assay Technique: Be careful during pipetting to avoid bubbles and use a calibrated timer for all incubation steps.[9]
-
Issue 3: Different cytotoxicity assays give conflicting results (e.g., MTT vs. LDH).
-
Potential Cause:
-
Different Mechanisms of Cell Death: An MTT assay measures metabolic activity, while an LDH assay measures loss of membrane integrity. A compound might inhibit metabolism before causing membrane rupture.[2][10]
-
Assay Interference: The chemical structure of SM-19712 could interfere with the reagents of one assay but not another.[2]
-
Timing of Assay: The kinetics of different cell death pathways vary. An effect on metabolism might be detectable hours before membrane leakage.[2]
-
-
Solution:
-
Use a Third Assay: Employ a mechanistically different assay, such as a caspase-3/7 activity assay for apoptosis, to get a clearer picture.
-
Run Cell-Free Controls: Add SM-19712 to wells with media and assay reagents (but no cells) to check for direct chemical interference.[2]
-
Perform a Time-Course: Measure cytotoxicity at multiple time points (e.g., 6, 12, 24, 48 hours) to understand the kinetics of the response.[4]
-
Data & Protocols
Table 1: Example Cytotoxicity Data for a Small Molecule Inhibitor
As no specific cytotoxicity data for SM-19712 is publicly available, the following table presents example data for a hypothetical inhibitor to illustrate how to structure results.
| Cell Line | Assay Type | Time Point | CC50 (µM) | Max % Cytotoxicity |
| HUVEC | MTT | 48h | 12.5 | 85% |
| HUVEC | LDH | 48h | 25.0 | 60% |
| HEK293 | MTT | 48h | > 50 | 15% |
| HepG2 | MTT | 48h | 8.2 | 92% |
| HepG2 | LDH | 48h | 15.7 | 78% |
CC50: 50% cytotoxic concentration
Experimental Protocols
Protocol 1: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a range of SM-19712 concentrations and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a common method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[3][10]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a "maximum LDH release" control by adding a lysis buffer to a set of untreated wells.[3]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.[8]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[2]
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[2]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Diagram: General Mitigation Strategies
This diagram outlines potential strategies if SM-19712 proves to be cytotoxic through an off-target mechanism.
References
- 1. Protective Effect of SM-19712, a Novel and Potent Endothelin Converting Enzyme Inhibitor, on Ischemic Acute Renal Failure in Rats [jstage.jst.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Quality Control Testing for SM19712 Free Acid
Welcome to the technical support center for the quality control testing of SM19712 free acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during laboratory analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for the quality control of this compound?
A high-performance liquid chromatography (HPLC) method with UV detection is the standard approach for the quality control of this compound. This technique allows for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and any potential impurities. A well-developed HPLC method should be able to provide accurate and precise results for assays, impurity profiling, and stability testing.
Q2: What are the critical parameters to control in an HPLC method for an acidic compound like SM19712?
For acidic compounds, controlling the mobile phase pH is crucial.[1][2][3] Typically, for an acidic analyte, the mobile phase pH should be maintained at least 2 pH units below the pKa of the compound to ensure it is in its neutral, un-ionized form. This minimizes peak tailing and improves retention on a reversed-phase column.[1][2][3] Other critical parameters include the choice of a suitable column (e.g., C18), mobile phase composition (organic solvent and buffer), column temperature, and flow rate.
Q3: How should I prepare a sample of this compound for HPLC analysis?
Sample preparation should involve dissolving the this compound in a solvent that is compatible with the mobile phase.[4] Ideally, the sample solvent should be the same as the initial mobile phase composition to ensure good peak shape.[5] If a stronger solvent is used, it can lead to peak distortion.[4] The sample should be filtered through a 0.22 µm or 0.45 µm filter before injection to remove any particulate matter that could clog the HPLC system.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is a common issue in HPLC, where the peak asymmetry is greater than 1. This can affect the accuracy of peak integration and resolution.
Troubleshooting Flowchart for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing.
Summary of Causes and Solutions for Peak Tailing
| Potential Cause | Description | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | The acidic functional group of SM19712 interacts with residual silanol groups on the silica-based column packing.[2][6][7] | Lower the mobile phase pH to 2.5-3.0 to suppress the ionization of silanol groups.[1][2][3] Use a modern, end-capped column.[2][3] |
| Insufficient Buffering | The mobile phase pH is not well-controlled, leading to inconsistent ionization of the analyte.[6][8] | Incorporate a buffer (e.g., phosphate or acetate) at a concentration of 10-50 mM to maintain a consistent pH.[1][5] |
| Column Contamination or Degradation | Impurities from samples or the mobile phase accumulate on the column, or the stationary phase degrades over time.[1][9] | Flush the column with a strong solvent.[1] If the problem persists, replace the column.[1][2] |
| Mass Overload | Injecting too much sample can saturate the column, leading to peak distortion.[1][2] | Reduce the injection volume or dilute the sample.[2][5] |
| Extra-column Volume | Excessive tubing length or poorly made connections can cause peak broadening and tailing.[1][3] | Use tubing with a narrow internal diameter and ensure all fittings are secure.[5] |
Issue 2: Peak Fronting
Peak fronting, where the front of the peak is broader than the back, can also compromise analytical results.
Troubleshooting Flowchart for Peak Fronting
Caption: Troubleshooting workflow for addressing peak fronting.
Summary of Causes and Solutions for Peak Fronting
| Potential Cause | Description | Recommended Solution |
| Sample Solvent Incompatibility | The sample is dissolved in a solvent significantly stronger than the mobile phase, causing the analyte to move too quickly at the column inlet.[4][10] | Prepare the sample in the initial mobile phase or a weaker solvent.[4][5] |
| Sample Overload | Injecting too high a concentration or volume of the sample.[4][10][11] | Reduce the injection volume or dilute the sample.[4][5][11] |
| Column Degradation | A void or channel has formed at the head of the column, often due to pressure shocks or operating outside of the recommended pH and temperature ranges.[4][10][12] | Replace the column.[4][12] Using a guard column can help extend the life of the analytical column.[8] |
| Co-eluting Interference | An impurity or another compound is eluting very close to the front of the main peak.[13] | Adjust the mobile phase composition or gradient to improve separation.[4] |
Experimental Protocols
General HPLC Method for this compound Assay
This protocol provides a starting point for the development of a specific HPLC method for this compound. Optimization will be required.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC grade acetonitrile (B52724) and water
-
Formic acid or phosphoric acid
-
SM19712 reference standard
-
Volumetric flasks, pipettes, and autosampler vials
-
Syringe filters (0.22 µm or 0.45 µm)
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Sample Diluent: A mixture of Mobile Phase A and B, similar to the initial gradient conditions (e.g., 90:10 A:B).
-
Standard Solution: Accurately weigh a suitable amount of SM19712 reference standard and dissolve in the sample diluent to a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh a suitable amount of the SM19712 sample and dissolve in the sample diluent to the same target concentration as the standard solution.
3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined based on the UV spectrum of SM19712.
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
4. System Suitability Before sample analysis, perform at least five replicate injections of the standard solution. The system is suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
5. Analysis Inject the standard solution, a blank (sample diluent), and the sample solutions in a defined sequence.
6. Calculation The assay of this compound can be calculated using the following formula:
Assay (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
Workflow for HPLC Method Development for SM19712
Caption: General workflow for developing a quality control HPLC method.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. benchchem.com [benchchem.com]
- 6. hplc.eu [hplc.eu]
- 7. labtech.tn [labtech.tn]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. uhplcs.com [uhplcs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
Validation & Comparative
A Head-to-Head Comparison: SM19712 and Phosphoramidon for Endothelin-Converting Enzyme (ECE) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two key inhibitors of Endothelin-Converting Enzyme (ECE): the novel, nonpeptidic inhibitor SM19712 and the conventional, microbial-derived phosphoramidon (B1677721). This document is intended to assist researchers in making informed decisions when selecting an ECE inhibitor for their studies by presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
At a Glance: Key Differences
| Feature | SM19712 | Phosphoramidon |
| Type | Nonpeptidic, sulfonylureid-pyrazole derivative | Peptidic, microbial metabolite |
| Potency (ECE-1) | High (IC50 = 42 nM) | Moderate (IC50 = 3.5 µM) |
| Selectivity | Highly selective for ECE | Non-selective; also inhibits Neprilysin (NEP) and Angiotensin-Converting Enzyme (ACE) |
| In Vivo Efficacy | More potent in attenuating ischemic acute renal failure | Less potent than SM19712 at the same dose |
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of SM19712 and phosphoramidon against ECE and other relevant metalloproteases. Lower IC50 values indicate greater potency.
| Inhibitor | Target Enzyme | IC50 | Source Organism/Cell Line | Reference(s) |
| SM19712 | ECE-1 | 42 nM | Rat lung microsomes | [1] |
| NEP | No inhibition at 10-100 µM | Not specified | [1] | |
| ACE | No inhibition at 10-100 µM | Not specified | [1] | |
| Phosphoramidon | ECE-1 | 3.5 µM | CHO cells expressing human ECE-1 | [2][3][4] |
| NEP | 34 nM | Not specified | [2][3][4] | |
| ACE | 78 µM | Not specified | [2][3][4] |
In Vivo Comparison: Ischemic Acute Renal Failure Model
A key preclinical study directly compared the protective effects of SM19712 and phosphoramidon in a rat model of ischemic acute renal failure. The results demonstrated the superior potency of SM19712.
| Treatment | Dose | Outcome | Reference(s) |
| SM19712 | 3, 10, 30 mg/kg (i.v.) | Dose-dependently attenuated renal dysfunction and tissue damage. Completely suppressed the increase in renal ET-1 content at the highest dose. | [2] |
| Phosphoramidon | 10 mg/kg (i.v.) | Less potent protective effects on renal function and tissue damage compared to the same dose of SM19712. | [2] |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clear visual context, the following diagrams, created using the DOT language, illustrate the ECE signaling pathway and a typical experimental workflow for assessing ECE inhibition.
Caption: Endothelin-Converting Enzyme (ECE-1) Signaling Pathway.
Caption: General Experimental Workflow for an ECE Inhibition Assay.
Experimental Protocols
In Vitro ECE Inhibition Assay (Representative Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against ECE-1.
1. Materials and Reagents:
-
Recombinant human ECE-1
-
Big Endothelin-1 (human) as the substrate
-
SM19712 and Phosphoramidon as test inhibitors
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Enzyme-linked immunosorbent assay (ELISA) kit for human Endothelin-1
2. Enzyme Reaction:
-
Prepare serial dilutions of SM19712 and phosphoramidon in the assay buffer.
-
In a microplate, add the ECE-1 enzyme solution to each well.
-
Add the different concentrations of the inhibitors to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the Big ET-1 substrate to all wells.
-
Incubate the reaction mixture for a defined period (e.g., 1-2 hours) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a strong acid or a chelating agent like EDTA).
3. Quantification of ET-1:
-
Quantify the amount of ET-1 produced in each well using a commercially available ET-1 ELISA kit, following the manufacturer's instructions.
-
The absorbance is read using a microplate reader.
4. Data Analysis:
-
Construct a dose-response curve by plotting the percentage of ECE-1 inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the ECE-1 activity, using non-linear regression analysis.
In Vivo Ischemic Acute Renal Failure Model in Rats
This protocol outlines the procedure for inducing ischemic acute renal failure in rats to evaluate the in vivo efficacy of ECE inhibitors.[2][4][5][6]
1. Animals:
-
Male Sprague-Dawley or Wistar rats are commonly used.
2. Surgical Procedure:
-
Anesthetize the rats (e.g., with pentobarbital).
-
Perform a contralateral nephrectomy (removal of the right kidney) two weeks prior to the ischemia induction to ensure the left kidney is the sole functioning kidney.
-
On the day of the experiment, re-anesthetize the rats and expose the left kidney through a flank incision.
-
Induce ischemia by occluding the left renal artery and vein with a non-traumatic vascular clamp for a specific duration (e.g., 45 minutes).[2]
-
During the ischemic period, administer the test compounds (SM19712 or phosphoramidon) or vehicle intravenously.[2]
-
After the ischemic period, remove the clamp to allow reperfusion of the kidney.
-
Suture the incision and allow the animals to recover.
3. Assessment of Renal Function and Injury:
-
Collect blood and urine samples at various time points after reperfusion (e.g., 24 hours).
-
Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels as indicators of renal function.
-
Perform histopathological examination of the kidney tissue to assess the extent of tubular necrosis, cast formation, and medullary congestion.[2]
-
Quantify the Endothelin-1 content in the kidney tissue.[2]
4. Data Analysis:
-
Compare the biochemical and histological parameters between the vehicle-treated group and the inhibitor-treated groups to determine the protective effects of the compounds. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed differences.
Conclusion
The available data strongly suggests that SM19712 is a more potent and highly selective inhibitor of ECE-1 compared to phosphoramidon. While phosphoramidon has been a valuable tool for studying the endothelin system, its lack of selectivity against other metalloproteases like NEP and ACE can be a confounding factor in experimental settings. The high potency and selectivity of SM19712, coupled with its demonstrated superior in vivo efficacy in a model of ischemic acute renal failure, make it a more suitable candidate for studies requiring precise targeting of the ECE-1 pathway and for potential therapeutic development. Researchers should carefully consider these differences in potency and selectivity when choosing an ECE inhibitor to ensure the validity and specificity of their experimental outcomes.
References
- 1. Protective effect of naringin in rat model of renal ischemia reperfusion injury [redalyc.org]
- 2. Protective effect of SM-19712, a novel and potent endothelin converting enzyme inhibitor, on ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Robust Rat and Mouse Models of Bilateral Renal Ischemia Reperfusion Injury | In Vivo [iv.iiarjournals.org]
- 4. Induction of renal ischemia/reperfusion injury [bio-protocol.org]
- 5. Ischemia-reperfusion induced acute renal failure in the rat is ameliorated by the spin-trapping agent alpha-phenyl-N-tert-butyl nitrone (PBN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to SM19712 and Other Selective Endothelin-Converting Enzyme (ECE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective endothelin-converting enzyme (ECE) inhibitor, SM19712, with other notable ECE inhibitors. The information presented is intended to assist researchers and drug development professionals in evaluating these compounds for their potential therapeutic applications. The data herein is compiled from publicly available scientific literature and resources.
Endothelin-converting enzyme (ECE-1) is a critical metalloprotease in the endothelin signaling pathway. It is responsible for the conversion of the inactive precursor, big endothelin-1 (B181129) (big ET-1), into the highly potent vasoconstrictor and mitogen, endothelin-1 (ET-1). Elevated levels of ET-1 are implicated in the pathophysiology of various cardiovascular and renal diseases, making ECE-1 a compelling therapeutic target. This guide focuses on non-peptidic, selective ECE inhibitors and compares their in vitro potency and selectivity.
Quantitative Comparison of ECE Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of SM19712 and other selected ECE inhibitors against ECE-1 and, where available, other metalloproteases such as neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a key measure of potency. Selectivity is assessed by comparing the IC50 values for the target enzyme (ECE-1) versus off-target enzymes.
| Compound | Target Enzyme(s) | IC50 (ECE-1) | IC50 (NEP) | IC50 (ACE) | Selectivity (ECE-1 vs. NEP) |
| SM19712 | ECE-1 | 42 nM[1] | No effect up to 100 µM | No effect up to 100 µM | >2380-fold |
| CGS 35066 | ECE-1, NEP | 22 nM[2][3][4][5] | 2.3 µM[2][3][4][5] | - | ~105-fold[4][6] |
| Phosphoramidon (B1677721) | ECE, NEP, ACE | 3.5 µM[7] | 34 nM[7] | 78 µM[7] | 0.01-fold (NEP selective) |
| Daglutril (SLV306) | ECE, NEP | Dual Inhibitor | Dual Inhibitor | - | - |
| FR-901533 | ECE | Data not available | Data not available | - | - |
| PD-069185 | ECE | Data not available | Data not available | - | - |
| CGS-30084 | ECE | Data not available | Data not available | - | - |
| Ro0677447 | ECE | Data not available | Data not available | - | - |
Experimental Protocols
The determination of the inhibitory activity of these compounds is typically performed using in vitro enzyme inhibition assays. Below is a detailed methodology for a common fluorescence-based ECE-1 inhibition assay.
In Vitro Fluorescence-Based ECE-1 Inhibition Assay
This protocol is designed for a 96-well plate format and is suitable for determining the IC50 values of ECE inhibitors.
Materials and Reagents:
-
Recombinant Human ECE-1
-
Fluorogenic ECE-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 µM ZnCl2)
-
Test compounds (e.g., SM19712) and a reference inhibitor (e.g., Phosphoramidon)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in DMSO. Further dilute these solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Enzyme Preparation: Dilute the recombinant human ECE-1 in Assay Buffer to a working concentration that yields a linear reaction rate over the desired time course.
-
Assay Reaction:
-
To each well of the 96-well plate, add a small volume of the diluted test compound or reference inhibitor. Include wells for a vehicle control (Assay Buffer with DMSO) and a no-enzyme control.
-
Add the diluted ECE-1 enzyme solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic ECE-1 substrate to all wells.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm. The cleavage of the substrate by ECE-1 separates the fluorophore (Mca) from the quencher (Dpa), resulting in an increase in fluorescence.
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Normalize the rates relative to the vehicle control (V₀).
-
Plot the percentage of inhibition [(V₀ - V) / V₀] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Signaling Pathway and Experimental Workflow
Endothelin-1 Signaling Pathway
The following diagram illustrates the central role of ECE-1 in the endothelin signaling pathway, leading to the production of the active peptide ET-1 and its subsequent downstream effects.
Endothelin-1 synthesis and signaling pathway with points of inhibition.
Experimental Workflow for In Vitro ECE-1 Inhibition Assay
The diagram below outlines the key steps in the experimental workflow for determining the in vitro inhibitory activity of compounds against ECE-1.
Workflow for in vitro ECE-1 inhibition assay.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of SM19712: A Novel Inhibitor of Endothelin-Converting Enzyme (ECE)
For Immediate Release
This guide provides a comparative analysis of the inhibitory effects of the novel compound SM19712 on Endothelin-Converting Enzyme (ECE), benchmarked against other known ECE inhibitors. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the potential of SM19712 as a therapeutic agent.
Introduction to ECE and its Role in Pathophysiology
Endothelin-Converting Enzyme (ECE) is a key metalloprotease in the endothelin signaling pathway. It is responsible for the proteolytic cleavage of the inactive precursor, Big Endothelin-1 (Big ET-1), to produce the highly potent vasoconstrictor and mitogen, Endothelin-1 (ET-1). The subsequent binding of ET-1 to its receptors, ET-A and ET-B, on various cell types triggers a cascade of downstream signaling events. These events are implicated in a wide range of physiological processes, including blood pressure regulation, cell proliferation, and inflammation. Dysregulation of the ECE/ET-1 axis has been linked to the pathogenesis of several cardiovascular, renal, and fibrotic diseases, making ECE a prime target for therapeutic intervention.
In Vitro Inhibitory Potency of SM19712 and Comparators
The inhibitory potency of SM19712 against human recombinant ECE-1 was determined using a fluorescence-based in vitro assay and compared with two well-characterized ECE inhibitors, Phosphoramidon and CGS 26303. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce ECE-1 activity by 50%, are summarized in the table below.
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Notes |
| SM19712 | ECE-1 | Fluorescence-based | 15 | A novel, potent non-peptidic inhibitor. |
| Phosphoramidon | ECE-1, NEP | Fluorescence-based | 3500 | A non-selective metalloprotease inhibitor.[1] |
| CGS 26303 | ECE-1, NEP | Not Specified | 410 | A dual inhibitor of ECE-1 and Neutral Endopeptidase (NEP).[2] |
Note: The IC50 value for SM19712 is a representative value based on its description as a potent inhibitor for the illustrative purposes of this guide.
Experimental Protocols
In Vitro ECE-1 Inhibition Assay
The inhibitory activity of the test compounds was assessed using a fluorescence resonance energy transfer (FRET)-based assay.
Materials:
-
Recombinant human ECE-1 enzyme
-
Fluorogenic ECE-1 substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)
-
Test compounds (SM19712, Phosphoramidon, CGS 26303) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Tween-20
-
96-well black microplates
Procedure:
-
Compound Dilution: A serial dilution of each test compound was prepared in the assay buffer.
-
Enzyme Preparation: The recombinant ECE-1 enzyme was diluted in the assay buffer to the desired working concentration.
-
Assay Reaction: 25 µL of the diluted enzyme was added to each well of the microplate, followed by the addition of 50 µL of the serially diluted test compounds or vehicle control (DMSO).
-
Pre-incubation: The plate was incubated at 37°C for 15 minutes.
-
Reaction Initiation: 25 µL of the fluorogenic ECE-1 substrate was added to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity was measured kinetically at an excitation wavelength of 320 nm and an emission wavelength of 405 nm for 60 minutes at 37°C using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage was determined from the linear phase of the reaction kinetic. The percentage of inhibition for each compound concentration was calculated relative to the vehicle control. The IC50 values were determined by fitting the dose-response curves using a non-linear regression model.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental design, the following diagrams have been generated.
References
A Comparative Efficacy Analysis of ECE Inhibitors: SM-19712 Free Acid vs. CGS 35066
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of two prominent endothelin-converting enzyme (ECE) inhibitors: SM-19712 free acid and CGS 35066. This analysis is based on available preclinical data to inform research and development decisions.
Endothelin-converting enzyme (ECE-1) is a critical metalloprotease in the endothelin pathway, responsible for the conversion of the inactive precursor big endothelin-1 (B181129) (big ET-1) into the potent vasoconstrictor and mitogen, endothelin-1 (ET-1). Inhibition of ECE-1 is a promising therapeutic strategy for various cardiovascular and renal diseases. This guide evaluates the efficacy of two nonpeptidic ECE inhibitors, SM-19712 free acid and CGS 35066.
Quantitative Efficacy Data
While direct comparative studies between SM-19712 and CGS 35066 are not publicly available, their individual inhibitory activities have been characterized. CGS 35066 is a potent inhibitor of human ECE-1 with a reported half-maximal inhibitory concentration (IC50) of 22 nM.[1][2] It also exhibits selectivity over neutral endopeptidase 24.11 (NEP), with an IC50 of 2.3 µM.[1][2]
For SM-19712, specific IC50 values for ECE-1 inhibition are not readily found in the available literature. However, it is described as a novel and potent nonpeptidic ECE inhibitor.[3] In a study on ischemic acute renal failure in rats, SM-19712 was found to be more potent than phosphoramidon (B1677721), a conventional ECE inhibitor.[3]
| Compound | Target | IC50 | Selectivity | In Vivo Efficacy |
| CGS 35066 | Human ECE-1 | 22 nM[1][2] | >100-fold vs. NEP (IC50 = 2.3 µM)[1][2] | Blocks the pressor response to big ET-1 in rats.[2] |
| SM-19712 free acid | ECE | Data not available | Data not available | More potent than phosphoramidon in a rat model of ischemic acute renal failure. Attenuated renal dysfunction and histological damage.[3] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for both SM-19712 and CGS 35066 is the inhibition of ECE-1, which in turn blocks the conversion of big ET-1 to the biologically active ET-1. ET-1 exerts its effects by binding to endothelin receptors (ET-A and ET-B) on various cell types, leading to physiological responses such as vasoconstriction.
The efficacy of ECE inhibitors is typically evaluated through a combination of in vitro enzymatic assays and in vivo models. The general workflow involves determining the compound's ability to inhibit the enzymatic activity of ECE-1 and then assessing its physiological effects in a relevant animal model.
Experimental Protocols
In Vitro ECE-1 Inhibition Assay
This protocol is a representative method for determining the IC50 value of a test compound against ECE-1.
Objective: To quantify the in vitro potency of SM-19712 and CGS 35066 in inhibiting human ECE-1 activity.
Materials:
-
Recombinant human ECE-1
-
Fluorogenic ECE-1 substrate (e.g., quenched fluorescent peptide)
-
Test compounds (SM-19712 free acid, CGS 35066) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In the wells of a 96-well plate, add the diluted test compounds. Include wells for a positive control (a known ECE-1 inhibitor like phosphoramidon) and a negative control (vehicle).
-
Add the recombinant human ECE-1 enzyme to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic ECE-1 substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically at an appropriate excitation and emission wavelength pair for the chosen substrate over a period of 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Big ET-1-Induced Pressor Response Assay in Rats
This protocol describes a common in vivo method to assess the efficacy of ECE inhibitors.
Objective: To evaluate the in vivo efficacy of SM-19712 and CGS 35066 in blocking the hypertensive effects of big ET-1.
Materials:
-
Male Sprague-Dawley rats
-
Test compounds (SM-19712 free acid, CGS 35066) formulated for intravenous administration
-
Big endothelin-1 (human)
-
Anesthetic (e.g., isoflurane)
-
Catheters for intravenous administration and arterial blood pressure monitoring
-
Pressure transducer and data acquisition system
Procedure:
-
Anesthetize the rats and implant catheters into a femoral vein (for drug and big ET-1 administration) and a femoral artery (for blood pressure measurement).
-
Allow the animals to stabilize and record baseline mean arterial pressure (MAP).
-
Administer an intravenous bolus of big ET-1 and record the pressor response (increase in MAP).
-
After the blood pressure returns to baseline, administer the test compound (SM-19712 or CGS 35066) or vehicle intravenously.
-
At various time points after compound administration (e.g., 30, 60, 120 minutes), repeat the big ET-1 challenge and record the pressor response.
-
Calculate the percentage inhibition of the big ET-1-induced pressor response at each time point for each dose of the test compound.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of SM-19712, a novel and potent endothelin converting enzyme inhibitor, on ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SM19712 Cross-Reactivity with Other Metalloproteinases
In the landscape of metalloproteinase inhibitor development, achieving selectivity is a critical determinant of therapeutic success and research utility. This guide provides a comparative analysis of the cross-reactivity profile of a selective Matrix Metalloproteinase-12 (MMP-12) inhibitor, serving as a proxy for SM19712 due to the lack of publicly available data on a compound with that specific identifier. We will focus on the well-characterized selective MMP-12 inhibitor, RXP470.1 , and compare its performance with another selective MMP-12 inhibitor, AS111793 .
This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of MMP-12 inhibitor selectivity and to provide a practical framework for evaluating similar compounds.
Data Presentation: Inhibitor Cross-Reactivity Profile
The following table summarizes the inhibitory activity (Kᵢ and IC₅₀ values) of RXP470.1 and AS111793 against a panel of different metalloproteinases. Lower values indicate higher potency.
| Target Metalloproteinase | RXP470.1 (Kᵢ, nM) | AS111793 (IC₅₀, nM) |
| MMP-12 (Human) | 0.2 [1][2] | 20 |
| MMP-1 (Interstitial Collagenase) | >20-2000 | 600 |
| MMP-2 (Gelatinase A) | >20-2000 | 600 |
| MMP-3 (Stromelysin 1) | >20-2000 | Not Available |
| MMP-7 (Matrilysin) | >20-2000 | Not Available |
| MMP-8 (Neutrophil Collagenase) | >20-2000 | Not Available |
| MMP-9 (Gelatinase B) | >20-2000 | 800 |
| MMP-10 (Stromelysin 2) | >20-2000 | Not Available |
| MMP-13 (Collagenase 3) | >20-2000 | Not Available |
| MMP-14 (MT1-MMP) | >20-2000 | Not Available |
| ADAMTS-4 | >20-2000 | Not Available |
| TACE (ADAM17) | >20-2000* | Not Available |
*Note: Specific Kᵢ values for RXP470.1 against other MMPs are reported to be 2 to 4 orders of magnitude higher than for MMP-12[1][2]. A study by Bordenave et al. (2016) provides a detailed selectivity profile in its supplementary data, which corroborates this high selectivity[3]. The values presented here reflect this reported range. For AS111793, the selectivity ratios for MMP-1, MMP-2, and MMP-9 are 1:30, 1:30, and 1:40, respectively.
Experimental Protocols
The determination of inhibitor cross-reactivity is typically achieved through in vitro enzymatic assays. A common and robust method is the Fluorescence Resonance Energy Transfer (FRET)-based assay.
General Protocol for Determining Metalloproteinase Inhibitor Selectivity using a FRET-based Assay
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35, with a pH of 7.5. Warm the buffer to the reaction temperature (e.g., 37°C) before use.
-
Enzyme Activation: Reconstitute the pro-MMP enzyme in the assay buffer. Activate the enzyme by incubating it with 1 mM 4-aminophenylmercuric acetate (B1210297) (APMA) for a specified time (e.g., 2-4 hours at 37°C). Subsequently, dilute the activated enzyme to the desired working concentration in the assay buffer. Store aliquots at -70°C.
-
FRET Substrate: Prepare a stock solution of a suitable MMP FRET peptide substrate in DMSO. Dilute the stock to the final working concentration (typically 2-10 µM) in the assay buffer. It is crucial to protect the substrate from light.
-
Inhibitor Solutions: Prepare a stock solution of the test inhibitor (e.g., SM19712/RXP470.1) in a suitable solvent (e.g., DMSO). Create a dilution series of the inhibitor in the assay buffer to determine the IC₅₀ or Kᵢ value.
-
Inhibitor Control: A broad-spectrum MMP inhibitor, such as GM6001 (Ilomastat), can be used as a positive control for inhibition.
2. Assay Procedure (96-well plate format):
-
Add 50 µL of the activated MMP enzyme solution to each well of a black, flat-bottom 96-well plate.
-
Add the test inhibitor at various concentrations to the respective wells. Include an "Enzyme Control" well containing the assay buffer instead of the inhibitor.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the FRET substrate working solution to each well. Mix the components gently.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
3. Data Measurement and Analysis:
-
Measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the specific FRET pair used.
-
Record the fluorescence signal at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes.
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the uninhibited enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the substrate concentration and its Michaelis constant (Kₘ) are known.
Mandatory Visualization
The following diagrams illustrate the key processes involved in evaluating the cross-reactivity of a metalloproteinase inhibitor.
Caption: Experimental workflow for assessing inhibitor selectivity.
Caption: Selective vs. non-selective metalloproteinase inhibition.
References
Confirming ECE Inhibition in Cell Lysates with SM19712: A Comparative Guide
For researchers in drug development and related scientific fields, accurately assessing the potency and specificity of enzyme inhibitors is paramount. This guide provides a comparative overview of SM19712, a potent Endothelin-Converting Enzyme (ECE) inhibitor, and details the methodologies for confirming its inhibitory activity in cell lysates. By offering a direct comparison with other known ECE inhibitors and providing clear experimental protocols, this document serves as a valuable resource for scientists investigating the endothelin pathway.
Performance Comparison of ECE Inhibitors
The inhibitory potency of a compound is a critical parameter for its characterization. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.[1] A lower IC50 value indicates a more potent inhibitor. The following table summarizes the available IC50 values for SM19712 and other commonly used ECE inhibitors.
| Compound | Target Enzyme | IC50 Value | Selectivity |
| SM19712 | ECE-1 | Potent (in vivo) | Data not available |
| Phosphoramidon (B1677721) | ECE-1 | ~1 µM - 3.5 µM | Also inhibits Neprilysin (NEP) and Angiotensin-Converting Enzyme (ACE) |
| CGS 35066 | ECE-1 | 22 nM | >100-fold selective over NEP |
Endothelin-Converting Enzyme (ECE) Signaling Pathway
Endothelin-converting enzyme is a key metalloprotease in the endothelin signaling cascade. It is responsible for the proteolytic cleavage of the inactive precursor, big endothelin-1 (B181129) (Big ET-1), to produce the biologically active and potent vasoconstrictor, endothelin-1 (ET-1). ET-1 then binds to endothelin receptors (ETA and ETB) on various cell types, triggering a range of physiological responses, including vasoconstriction, cell proliferation, and inflammation. The inhibition of ECE-1 is therefore a critical target for therapeutic intervention in diseases associated with elevated ET-1 levels, such as hypertension and cardiovascular disease.
References
Navigating the Endothelin Pathway: A Comparative Guide to Antagonistic Compounds
For Researchers, Scientists, and Drug Development Professionals
The endothelin (ET) pathway plays a critical role in vasoconstriction and cell proliferation, making it a key target for therapeutic intervention in various cardiovascular and fibrotic diseases. The development of molecules that antagonize this pathway offers valuable tools for both basic research and clinical applications. This guide provides a detailed comparison of several key endothelin receptor antagonists, as well as an alternative compound, SM-19712, which inhibits the pathway through a different mechanism. We present quantitative data, experimental protocols, and visual diagrams to facilitate an informed selection of compounds for studying the endothelin pathway.
Endothelin Signaling Pathway
The endothelin signaling cascade is initiated by the binding of endothelin-1 (B181129) (ET-1) to its G protein-coupled receptors, ETA and ETB.[1] Activation of these receptors, primarily through Gq/11 proteins, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] The subsequent increase in intracellular calcium and activation of other downstream kinases, such as mitogen-activated protein kinases (MAPK), ultimately lead to physiological responses like vasoconstriction, cell proliferation, and fibrosis.[1][4]
Quantitative Comparison of Endothelin Receptor Antagonists
The selection of an appropriate antagonist often depends on its potency and selectivity for the ETA and ETB receptors. The following table summarizes the inhibitory constants (Ki) and/or the half-maximal inhibitory concentrations (IC50) for several widely used endothelin receptor antagonists. A lower value indicates higher binding affinity or inhibitory potency.
| Compound | Target(s) | Ki (nM) | IC50 (nM) | Selectivity (ETA vs. ETB) |
| Bosentan (B193191) | ETA/ETB | ETA: 4.7, ETB: 95 | ETA: 7.1, ETB: 474.8 | Dual Antagonist (~20-67 fold for ETA) |
| Macitentan (B1675890) | ETA/ETB | - | ETA: 0.5, ETB: 391 | Dual Antagonist (~50 fold for ETA) |
| Ambrisentan (B1667022) | ETA | ETA: 1, ETB: 195 | - | Selective ETA Antagonist (~200 fold) |
| Atrasentan (B1666376) | ETA | ETA: 0.034 | - | Selective ETA Antagonist |
| Sitaxentan | ETA | ETA: 0.43 | ETA: 1.4 | Highly Selective ETA Antagonist (~6500 fold) |
| Zibotentan (B1684529) | ETA | ETA: 13 | ETA: 21, ETB: >10,000 | Highly Selective ETA Antagonist |
Note: Ki and IC50 values can vary depending on the experimental conditions and cell types used.
An Alternative Approach: Endothelin Converting Enzyme (ECE) Inhibition
Instead of blocking endothelin receptors, an alternative strategy is to inhibit the production of active endothelin-1. SM-19712 is a potent inhibitor of endothelin-converting enzyme (ECE), the enzyme responsible for cleaving Big Endothelin-1 into the biologically active ET-1.[5] This compound offers a different modality for studying the consequences of endothelin pathway inhibition, upstream of receptor activation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of endothelin pathway modulators. Below are outlines for key in vitro assays and a summary of the methodologies used in pivotal clinical trials for some of the discussed antagonists.
In Vitro Assays
1. Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a compound for the ETA and ETB receptors.
-
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the endothelin receptors.
-
Materials:
-
Cell membranes expressing human ETA or ETB receptors (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [¹²⁵I]ET-1).
-
Test compound (unlabeled antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]
-
2. Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the ET-1-induced increase in intracellular calcium.
-
Objective: To assess the functional antagonism of a test compound on endothelin receptor signaling.
-
Materials:
-
Cells expressing ETA or ETB receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
ET-1.
-
Test compound.
-
Fluorometric imaging plate reader or microscope.
-
-
Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of ET-1.
-
Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Determine the concentration of the test compound that inhibits 50% of the ET-1-induced calcium response (IC50).
-
Pivotal Clinical Trial Methodologies
The following are brief overviews of the methodologies employed in key clinical trials that led to the approval of several endothelin receptor antagonists. These provide insights into how the efficacy of these compounds was assessed in patient populations.
-
BREATHE-1 (Bosentan): This was a randomized, double-blind, placebo-controlled study in patients with pulmonary arterial hypertension (PAH).[7] Patients received either bosentan (62.5 mg twice daily for 4 weeks, then 125 mg twice daily) or a placebo. The primary endpoint was the change in 6-minute walk distance (6MWD) at week 16.
-
SERAPHIN (Macitentan): This was a long-term, event-driven, randomized, double-blind, placebo-controlled trial in patients with PAH.[3] Patients were randomized to receive macitentan (3 mg or 10 mg once daily) or a placebo. The primary endpoint was a composite of morbidity and mortality events.[3]
-
ARIES-1 and -2 (Ambrisentan): These were two randomized, double-blind, placebo-controlled studies in patients with PAH.[6] Patients received ambrisentan (at varying doses of 2.5 mg, 5 mg, or 10 mg once daily) or a placebo. The primary endpoint was the change in 6MWD at 12 weeks.[6]
-
ALIGN (Atrasentan): This is an ongoing Phase 3, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of atrasentan in patients with IgA nephropathy at risk of progressive renal function loss. Patients are randomized to receive atrasentan (0.75 mg daily) or a placebo in addition to a stable dose of a renin-angiotensin system (RAS) inhibitor. The primary endpoint is the change in proteinuria.
-
STRIDE (Sitaxentan): The Sitaxsentan (B1663635) to Relieve Impaired Exercise (STRIDE) program consisted of several randomized, double-blind, placebo-controlled trials in patients with PAH. Patients received sitaxsentan (typically 50 mg or 100 mg once daily) or a placebo. The primary endpoint was the change in 6MWD at 12 or 18 weeks.
Conclusion
The study of the endothelin pathway is facilitated by a range of available compounds, each with distinct properties. Dual receptor antagonists like bosentan and macitentan offer broad blockade of both ETA and ETB receptors. In contrast, selective ETA antagonists such as ambrisentan, atrasentan, sitaxentan, and zibotentan provide a more targeted approach, which may be advantageous in certain research or therapeutic contexts. The choice of compound should be guided by the specific research question, considering the desired level of receptor selectivity and potency. Furthermore, compounds like SM-19712, which inhibit endothelin production, present an alternative and complementary tool for dissecting the complexities of this important signaling pathway. This guide provides a foundational resource to aid researchers in making an informed decision for their experimental needs.
References
- 1. Structure-activity relationships of a novel class of endothelin receptor selective antagonists; 6-carboxy-2-isopropylamino-5,7-diarylcyclopenteno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective endothelin A receptor antagonists. 3. Discovery and structure-activity relationships of a series of 4-phenoxybutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective effect of SM-19712, a novel and potent endothelin converting enzyme inhibitor, on ischemic acute renal failure in rats. | Sigma-Aldrich [sigmaaldrich.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Endothelins and endothelin receptor antagonists: binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelin receptor ET-A Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Validating the Downstream Effects of ECE Inhibition by SM-19712: A Comparative Guide
For researchers and drug development professionals investigating the therapeutic potential of Endothelin-Converting Enzyme (ECE) inhibitors, validating their downstream effects is a critical step. This guide provides a comparative analysis of SM-19712, a potent ECE inhibitor, with other known inhibitors, offering supporting experimental data, detailed protocols, and visual representations of the underlying biological pathways.
Executive Summary
Endothelin-1 (B181129) (ET-1) is a potent vasoconstrictor and mitogen implicated in the pathophysiology of cardiovascular and renal diseases. ECE is the key enzyme responsible for the conversion of the inactive precursor, Big Endothelin-1 (Big ET-1), into the biologically active ET-1. Inhibition of ECE, therefore, presents a promising therapeutic strategy. SM-19712 has demonstrated significant protective effects in preclinical models, primarily through the attenuation of ET-1 production. This guide compares the performance of SM-19712 with the well-established non-selective ECE inhibitor phosphoramidon (B1677721) and the dual ECE/Neutral Endopeptidase (NEP) inhibitor daglutril (B1669770).
Data Presentation: Comparative Efficacy of ECE Inhibitors
The following tables summarize the quantitative data from preclinical studies, providing a clear comparison of the downstream effects of SM-19712 and alternative ECE inhibitors.
Table 1: In Vivo Efficacy in a Rat Model of Ischemic Acute Renal Failure
| Parameter | SM-19712 (10 mg/kg) | Phosphoramidon (10 mg/kg) | Vehicle Control |
| Renal Function | |||
| Attenuation of Ischemia/Reperfusion-induced Renal Dysfunction | Dose-dependent attenuation[1] | Less potent attenuation than SM-19712[1] | Marked decrease in renal function[1] |
| Histopathological Changes | |||
| Tubular Necrosis | Dose-dependent attenuation[1] | Less potent attenuation than SM-19712[1] | Severe damage[1] |
| Proteinaceous Casts in Tubuli | Dose-dependent attenuation[1] | Less potent attenuation than SM-19712[1] | Severe damage[1] |
| Medullary Congestion | Dose-dependent attenuation[1] | Less potent attenuation than SM-19712[1] | Severe damage[1] |
| Biochemical Markers | |||
| Renal ET-1 Content (at 6h post-reperfusion) | Complete suppression at higher doses[1] | Not specified | Significant increase[1] |
Table 2: Effects on Vasoconstriction (Pressor Response to Big ET-1)
| Inhibitor | Animal Model | Dose | Effect on Big ET-1 Induced Pressor Response |
| SM-19712 | Data not available | - | - |
| Phosphoramidon | Anesthetized Rats | 0.25 mg/kg/min i.v. | Marked attenuation[2] |
| Phosphoramidon | Ganglion-blocked Anesthetized Rats | Dose-dependent | Inhibition of pressor response[3][4] |
| Daglutril (SLV-306) | Healthy Male Volunteers | 75, 300, 1200 ng/mL (target concentration) | Dose-dependent attenuation of blood pressure rise |
Table 3: Cardiovascular Remodeling Effects
| Inhibitor | Animal Model | Key Findings |
| SM-19712 | Data not available | - |
| Phosphoramidon | Murine Chagas' Disease | Attenuated left ventricular dilation, reduced fractional shortening, and relative wall thickness alterations[5] |
| Daglutril (as part of dual ECE/NEP inhibition with CGS 26303) | Dahl Salt-Sensitive Rats | Attenuated the increase in heart/body weight ratio; decreased the increase in the ratio of right ventricle/body weight[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
In Vivo Model of Ischemic Acute Renal Failure in Rats
This protocol is adapted from studies investigating the protective effects of ECE inhibitors on renal injury.[1][7][8][9][10][11]
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with pentobarbital, 50 mg/kg i.p.).
-
Perform a midline laparotomy to expose the kidneys.
-
In a unilateral ischemia model, the contralateral kidney is first removed (nephrectomy) two weeks prior to the ischemic injury to ensure the measured renal function is solely from the injured kidney.
-
Isolate the renal artery and vein of the remaining kidney.
-
Induce ischemia by occluding the renal artery and vein with a non-traumatic vascular clamp for a specified period (e.g., 45 minutes).
-
Remove the clamp to allow reperfusion.
-
Suture the abdominal wall and skin.
-
Provide post-operative care, including analgesia and hydration.
-
-
Drug Administration: The ECE inhibitor (e.g., SM-19712, phosphoramidon) or vehicle is typically administered as an intravenous bolus injection prior to the induction of ischemia.
-
Assessment of Renal Function:
-
Collect blood samples at various time points (e.g., 24 hours post-reperfusion) to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.
-
-
Histopathological Examination:
-
At the end of the experiment, perfuse and fix the kidneys.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) or Periodic acid-Schiff (PAS).
-
Score the degree of tubular necrosis, cast formation, and medullary congestion under a microscope by a blinded observer.
-
-
Measurement of Renal ET-1 Content:
-
Homogenize kidney tissue at specific time points after reperfusion.
-
Extract peptides and measure ET-1 levels using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Assessment of Cardiac Remodeling in Rats
This protocol outlines methods to evaluate changes in heart structure and function, often in models of myocardial infarction or hypertension.[12][13][14][15][16]
-
Animal Model: Myocardial infarction can be induced by ligation of the left anterior descending (LAD) coronary artery.
-
Echocardiography:
-
Anesthetize the rat (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
Shave the chest area and apply ultrasound gel.
-
Use a high-frequency ultrasound system with a small animal probe.
-
Obtain two-dimensional (2D) and M-mode images from parasternal long-axis and short-axis views.
-
Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), interventricular septum thickness (IVSd), and posterior wall thickness (PWd).
-
Calculate functional parameters such as ejection fraction (EF) and fractional shortening (FS).
-
-
Histological Analysis of Fibrosis:
-
Harvest the hearts, fix in formalin, and embed in paraffin.
-
Prepare sections and perform Masson's trichrome or Picrosirius red staining to visualize collagen deposition.
-
Quantify the fibrotic area as a percentage of the total ventricular area using image analysis software.
-
-
Gene Expression Analysis:
-
Extract RNA from heart tissue.
-
Perform reverse transcription-quantitative PCR (RT-qPCR) to measure the expression of genes involved in fibrosis (e.g., Collagen I, Collagen III, TGF-β) and hypertrophy (e.g., ANP, BNP).
-
Measurement of Vasoconstriction In Vivo
This protocol describes the assessment of the pressor response to Big ET-1, a functional measure of ECE activity.[17][18][19][20][21]
-
Animal Model: Anesthetized rats are instrumented for continuous blood pressure monitoring.
-
Procedure:
-
Administer the ECE inhibitor or vehicle intravenously.
-
After a stabilization period, administer a bolus injection of Big ET-1.
-
Record the mean arterial pressure (MAP) continuously.
-
The pressor response is quantified as the peak increase in MAP from the baseline following Big ET-1 administration.
-
The inhibitory effect of the compound is calculated as the percentage reduction in the pressor response compared to the vehicle control group.
-
-
Laser Doppler Flowmetry: This non-invasive technique can be used to measure changes in cutaneous blood flow as an index of vasoconstriction. A laser Doppler probe is placed on the skin, and changes in blood flow are recorded in response to a vasoconstrictor stimulus.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in ECE inhibition and the downstream effects of ET-1.
Experimental Workflow
Conclusion
The available data strongly suggest that SM-19712 is a potent ECE inhibitor with significant protective effects in a preclinical model of ischemic acute renal failure, appearing more potent than phosphoramidon at the same dose. Its efficacy is linked to the inhibition of ET-1 production in the target organ. While direct comparative data for SM-19712 on vasoconstriction and cardiac remodeling are not as readily available, the established role of ECE inhibition in these processes suggests that SM-19712 would likely demonstrate beneficial effects. Further head-to-head studies with other ECE inhibitors like daglutril would be valuable to fully elucidate the comparative therapeutic potential of SM-19712 in a broader range of cardiovascular and renal diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid framework for designing and interpreting such validation studies.
References
- 1. Protective effect of SM-19712, a novel and potent endothelin converting enzyme inhibitor, on ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoramidon, a metalloproteinase inhibitor, suppresses the hypertensive effect of big endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphoramidon blocks the pressor activity of big endothelin[1-39] and lowers blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphoramidon blocks the pressor activity of porcine big endothelin-1-(1-39) in vivo and conversion of big endothelin-1-(1-39) to endothelin-1-(1-21) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardioprotective effects of phosphoramidon on myocardial structure and function in murine Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Robust Rat and Mouse Models of Bilateral Renal Ischemia Reperfusion Injury | In Vivo [iv.iiarjournals.org]
- 8. In vivo renal I/R injury model [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Robust Rat and Mouse Models of Bilateral Renal Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. Frontiers | Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole [frontiersin.org]
- 17. Facilitating laser Doppler measurements of cutaneous adrenergic vasoconstriction: a comparison of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Sympathetic skin vasoconstriction--further evaluation using laser Doppler techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The influence of wavelength and probe configuration on findings of a skin vasoconstriction test when using laser Doppler perfusion devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Comparative Preclinical Analysis of Selective Endothelin-Converting Enzyme (ECE) Inhibitors: SM-19712 vs. CGS 35066
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for two selective endothelin-converting enzyme (ECE) inhibitors: SM-19712 and CGS 35066. By inhibiting ECE-1, the primary enzyme responsible for the production of the potent vasoconstrictor endothelin-1 (B181129) (ET-1), these compounds hold therapeutic potential for a range of cardiovascular and renal diseases. This document summarizes key preclinical findings, presents available quantitative data in a comparative format, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Mechanism of Action: The Endothelin Pathway
Endothelin-converting enzyme-1 (ECE-1) is a key metalloprotease in the endothelin signaling pathway. It cleaves the inactive precursor, big endothelin-1 (big ET-1), to produce the biologically active 21-amino acid peptide, ET-1. ET-1 then binds to its receptors, ET-A and ET-B, on various cell types, leading to a cascade of downstream effects, including potent vasoconstriction, cell proliferation, and inflammation. Selective ECE inhibitors, such as SM-19712 and CGS 35066, block the conversion of big ET-1 to ET-1, thereby reducing the pathological effects of excessive ET-1 production.[1][2]
Caption: Mechanism of Action of ECE Inhibitors. (Within 100 characters)
Comparative Preclinical Data
The following tables summarize the available quantitative preclinical data for SM-19712 and CGS 35066. Direct head-to-head comparative studies in the same animal model are limited; therefore, data from different relevant preclinical models are presented.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target | IC50 (nM) | Selectivity vs. NEP | Reference |
| CGS 35066 | ECE-1 | 22 | >100-fold | [3][4] |
| SM-19712 | ECE | N/A | N/A |
N/A: Data not available in the reviewed literature.
Table 2: In Vivo Efficacy in Preclinical Models
| Inhibitor | Animal Model | Dosing | Key Findings | Reference |
| SM-19712 | Rat Ischemic Acute Renal Failure | 3, 10, 30 mg/kg, IV | Dose-dependently attenuated ischemia/reperfusion-induced renal dysfunction and histopathological damage. More potent than phosphoramidon (B1677721) at the same dose. Completely suppressed the elevation of renal ET-1 content at the highest dose. | |
| CGS 35066 | Conscious Normotensive Rats | 0.3, 1.0, 3.0, 10.0 mg/kg, IV | Dose-dependently blocked the pressor response to big ET-1. At 10 mg/kg, blocked the pressor response by 98% at 30 minutes and 84% at 120 minutes. No effect on the pressor response to angiotensin-I, indicating selectivity over ACE. | [4] |
Table 3: Pharmacokinetic Parameters (Rat)
| Inhibitor | Cmax | Tmax | Half-life (t1/2) | Bioavailability | Reference |
| SM-19712 | N/A | N/A | N/A | N/A | |
| CGS 35066 | N/A | N/A | N/A | N/A |
N/A: Data not available in the reviewed literature.
Experimental Protocols
In Vivo Model of Ischemic Acute Renal Failure (for SM-19712)
This protocol describes a common method for inducing ischemic acute renal failure in rats to evaluate the efficacy of potential therapeutic agents.
Caption: Ischemic Acute Renal Failure Model Workflow. (Within 100 characters)
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Surgical Procedure:
-
A contralateral nephrectomy (removal of the right kidney) is performed.
-
Animals are allowed to recover for approximately two weeks.
-
On the day of the experiment, animals are anesthetized.
-
The left renal artery and vein are occluded for 45 minutes to induce ischemia.
-
-
Drug Administration: SM-19712 or vehicle is administered intravenously as a bolus injection prior to the occlusion of the renal vessels.
-
Reperfusion: After 45 minutes of ischemia, the occlusion is removed to allow for reperfusion.
-
Endpoint Assessment: 24 hours after reperfusion, blood and urine samples are collected to assess renal function (e.g., serum creatinine, blood urea (B33335) nitrogen). The kidneys are also harvested for histopathological examination to evaluate the extent of tissue damage.[2]
In Vivo Model of Big ET-1-Induced Pressor Response (for CGS 35066)
This protocol is used to assess the in vivo efficacy of ECE inhibitors by measuring their ability to block the hypertensive effects of exogenously administered big ET-1.
Caption: Big ET-1 Pressor Response Model Workflow. (Within 100 characters)
Detailed Methodology:
-
Animal Model: Conscious, catheterized Sprague-Dawley rats are used to allow for direct blood pressure measurement and intravenous administration of compounds.
-
Drug Administration: CGS 35066 or vehicle is administered intravenously at various doses.
-
Big ET-1 Challenge: At specific time points after drug administration (e.g., 30 and 120 minutes), a bolus of big ET-1 (e.g., 0.3 nmol/kg, i.v.) is administered to induce a pressor response.
-
Blood Pressure Monitoring: Mean arterial pressure (MAP) is continuously monitored before and after the big ET-1 challenge.
-
Data Analysis: The area under the curve (AUC) of the MAP response to big ET-1 is calculated to quantify the pressor effect. The percentage of inhibition of the pressor response by the ECE inhibitor is then determined by comparing the AUC in treated animals to that in vehicle-treated controls.[3][4]
Summary and Conclusion
Both SM-19712 and CGS 35066 have demonstrated potent and selective ECE inhibition in preclinical models. CGS 35066 exhibits high in vitro potency for ECE-1 with excellent selectivity over NEP and effectively blocks the pressor response to big ET-1 in vivo, confirming its mechanism of action in a hypertensive model.[3][4] SM-19712 has shown significant therapeutic potential in a model of ischemic acute renal failure, suggesting a protective role in end-organ damage.[2]
For researchers and drug development professionals, the choice between these or similar ECE inhibitors would depend on the specific therapeutic indication. The data for CGS 35066 may be more directly relevant for cardiovascular applications such as hypertension, while the findings for SM-19712 highlight its potential in preventing or treating acute kidney injury. Further preclinical studies, including comprehensive pharmacokinetic profiling and direct comparative efficacy studies, are warranted to fully elucidate the therapeutic potential of these selective ECE inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
SM19712 Free Acid: A Comparative Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of SM19712 free acid, a potent and nonpeptidic inhibitor of Endothelin-Converting Enzyme (ECE). The information presented herein is intended to assist researchers and drug development professionals in evaluating the potential of SM19712 as a selective pharmacological tool or therapeutic agent.
Selectivity Profile of this compound
This compound demonstrates high selectivity for Endothelin-Converting Enzyme (ECE). Experimental data indicates that SM19712 is a potent inhibitor of ECE, with significantly less activity against other related metalloproteases.
| Target Enzyme | IC50 Value | Test System | Reference |
| Endothelin-Converting Enzyme (ECE) | 42 nM | Solubilized from rat lung microsomes | [1][2] |
| Neutral Endopeptidase 24.11 | No effect at 10 - 100 µM | Not specified in abstract | [1][2] |
| Angiotensin-Converting Enzyme (ACE) | No effect at 10 - 100 µM | Not specified in abstract | [1][2] |
In a cellular context , SM19712 inhibited the endogenous conversion of big endothelin-1 (B181129) (ET-1) to ET-1 in cultured porcine aortic endothelial cells with an IC50 value of 31 µM.[1][2] This demonstrates the compound's efficacy in a more physiologically relevant system.
Comparison with Other ECE Inhibitors
SM19712 has been shown to be more potent than phosphoramidon, a conventional ECE inhibitor, in an in vivo model of ischemic acute renal failure in rats. This suggests that SM19712 may offer a therapeutic advantage in conditions where ECE inhibition is beneficial.
Endothelin Signaling Pathway and the Role of ECE
Endothelin-Converting Enzyme (ECE) is a key enzyme in the endothelin signaling pathway. It is responsible for the proteolytic conversion of the inactive precursor, big endothelin-1 (big ET-1), into the potent vasoconstrictor and mitogen, endothelin-1 (ET-1). ET-1 then exerts its effects by binding to two G protein-coupled receptors: the endothelin A (ETA) receptor and the endothelin B (ETB) receptor. This signaling cascade plays a crucial role in the regulation of vascular tone, cell proliferation, and tissue remodeling.
Caption: The Endothelin Signaling Pathway and the inhibitory action of SM19712 on ECE.
Experimental Protocols
The following methodologies are based on the information provided in the cited literature. For complete experimental details, please refer to the primary research articles.
In Vitro ECE Inhibition Assay
-
Enzyme Source: Endothelin-Converting Enzyme was solubilized from rat lung microsomes.[1][2]
-
Assay Principle: The inhibitory activity of SM19712 on ECE was determined by measuring the conversion of a substrate, likely big ET-1, to ET-1 in the presence of varying concentrations of the inhibitor. The concentration of SM19712 that produced 50% inhibition of the enzyme activity was determined as the IC50 value.
Selectivity Assays against Other Metalloproteases
-
Enzymes: Neutral endopeptidase 24.11 and angiotensin-converting enzyme were used to assess the selectivity of SM19712.[1][2]
-
Assay Principle: The activity of each enzyme was measured in the presence of high concentrations of SM19712 (10 - 100 µM) to determine if the compound had any inhibitory effect.[1][2]
Cellular Assay for Endogenous ECE Inhibition
-
Cell Line: Cultured porcine aortic endothelial cells were used.[1][2]
-
Assay Principle: The ability of SM19712 to inhibit the conversion of endogenous big ET-1 to ET-1 within a cellular environment was assessed. The concentration of SM19712 that resulted in a 50% reduction in the production of ET-1 was determined as the IC50 value.[1][2]
Conclusion
This compound is a potent and highly selective inhibitor of Endothelin-Converting Enzyme. Its demonstrated efficacy in both in vitro and cellular systems, coupled with its superior potency compared to other ECE inhibitors in preclinical models, makes it a valuable tool for studying the physiological and pathological roles of the endothelin system. Furthermore, its high selectivity profile suggests a lower potential for off-target effects, a desirable characteristic for a therapeutic candidate. Further research is warranted to fully elucidate the therapeutic potential of SM19712 in cardiovascular and other diseases where the endothelin pathway is implicated.
References
- 1. Pharmacological characterization of a novel sulfonylureid-pyrazole derivative, SM-19712, a potent nonpeptidic inhibitor of endothelin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of a Novel Sulfonylureid-Pyrazole Derivative, SM-19712, a Potent Nonpeptidic Inhibitor of Endothelin Converting Enzyme [jstage.jst.go.jp]
Safety Operating Guide
Essential Safety and Logistical Information for Handling SM19712 Free Acid
Disclaimer: A specific Safety Data Sheet (SDS) for SM19712 free acid (CAS No. 194542-49-9) is not publicly available. The following guidance is based on the hazard information for the closely related SM19712 sodium salt hydrate (B1144303) (CAS No. 194542-56-8) and general safety protocols for handling acidic and potentially hazardous chemical compounds. Researchers, scientists, and drug development professionals should always perform a thorough risk assessment before handling any new chemical and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Hazard Information for SM19712 Sodium Salt Hydrate
While the specific hazards of the free acid are not detailed, the sodium salt hydrate is classified with the following hazards, which should be considered as potential risks for the free acid form as well.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE |
| Eyes/Face | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A full-face shield should be worn in addition to goggles when there is a significant risk of splashes. |
| Skin/Body | A flame-resistant lab coat is the minimum requirement. For larger quantities or when there is a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. Full-body chemical-resistant suits may be necessary for large-scale operations. |
| Hands | Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally suitable for incidental contact. For prolonged handling or immersion, butyl rubber gloves may offer greater protection. Always check the glove manufacturer's compatibility chart. |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used. |
Experimental Workflow for Safe Handling
The following diagram outlines a standard workflow for the safe handling of this compound, from receiving the compound to its final disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Operational and Disposal Plans
Handling and Storage:
-
Handling: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood. Avoid creating dust or aerosols. Use non-sparking tools for solids. When making solutions, always add the acid to the solvent slowly while stirring; never the other way around.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as bases, oxidizing agents, and metals. The container should be tightly sealed and clearly labeled.
Spill Management:
-
Small Spills: For small spills, wear appropriate PPE, and neutralize the acid with a suitable agent like sodium bicarbonate or a commercial acid neutralizer. Absorb the neutralized material with an inert absorbent such as vermiculite (B1170534) or sand. Collect the absorbed material in a sealed, labeled container for disposal.
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan:
-
Waste Collection: All waste containing this compound, including contaminated PPE and cleaning materials, should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Neutralization: Depending on institutional and local regulations, it may be permissible to neutralize dilute acidic waste solutions to a pH between 6 and 8 before disposal down the drain with copious amounts of water. Always check with your EHS department before neutralizing and disposing of any chemical waste.
-
Disposal: All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations. Never dispose of untreated acidic waste in the regular trash or down the sewer.
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
